N-(4-acetylphenyl)-3-chloropropanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTHHVYPCUMUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383477 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51256-02-1 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(4-acetylphenyl)-3-chloropropanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for N-(4-acetylphenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical and chemical research. The document outlines the core synthesis reaction, a detailed experimental protocol, and expected analytical data based on established chemical principles and analogous compound characterization.
Synthesis Pathway: Acylation of 4-aminoacetophenone
The primary and most direct pathway for the synthesis of this compound involves the nucleophilic acyl substitution of 4-aminoacetophenone with 3-chloropropanoyl chloride. In this reaction, the amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
The overall reaction is as follows:
The base (e.g., triethylamine) reacts with the HCl to form triethylammonium chloride, driving the reaction to completion.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, compiled from standard organic synthesis techniques and procedures for analogous reactions.
Materials:
-
4-aminoacetophenone
-
3-chloropropanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminoacetophenone (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add 3-chloropropanoyl chloride (1.05 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected data for the final product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-aminoacetophenone | C8H9NO | 135.16 | Light tan to yellow crystalline solid |
| 3-chloropropanoyl chloride | C3H4Cl2O | 126.97 | Colorless to light yellow liquid |
Table 2: Expected Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value/Characteristics |
| Molecular Formula | C11H12ClNO2 |
| Molar Mass | 225.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 100-120 °C (by analogy to similar compounds) |
| Yield | > 80% (typical for this type of reaction) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5-9.0 (s, 1H, NH), 7.95 (d, J=8.8 Hz, 2H, Ar-H), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (t, J=6.4 Hz, 2H, -CH₂-Cl), 2.85 (t, J=6.4 Hz, 2H, -CO-CH₂-), 2.60 (s, 3H, -CO-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~197.0 (Ar-C=O), ~168.0 (Amide C=O), ~142.0 (Ar-C), ~134.0 (Ar-C), ~130.0 (Ar-CH), ~119.0 (Ar-CH), ~41.0 (-CH₂-Cl), ~40.0 (-CO-CH₂-), ~26.5 (-CO-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (Ar-C=O stretch), ~1660 (Amide C=O stretch), ~1600, 1530 (C=C aromatic stretch), ~750 (C-Cl stretch) |
Note: The spectroscopic data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Visualizations
Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
An In-depth Technical Guide to N-(4-acetylphenyl)-3-chloropropanamide
Disclaimer: Publicly available experimental data for the specific chemical compound "N-(4-acetylphenyl)-3-chloropropanamide" is limited. This guide provides predicted properties based on structurally similar compounds and outlines general experimental protocols applicable to its synthesis and characterization. All quantitative data presented should be considered estimations.
Chemical Properties and Identification
While a specific CAS number for "this compound" has not been identified in major chemical databases, its fundamental properties can be predicted based on its chemical structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| IUPAC Name | This compound | Systematic name based on structure. |
| Molecular Formula | C₁₁H₁₂ClNO₂ | Derived from the chemical structure. |
| Molecular Weight | 225.67 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for similar organic compounds. |
| Melting Point | 120-130 °C | Estimated based on similar N-aryl amides. For instance, 3-chloro-N-(4-chlorophenyl)propanamide has a melting point of 120-125°C.[1] |
| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to the amide and aromatic functionalities. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Predicted based on the polarity of the molecule. |
Synthesis and Experimental Protocols
A plausible synthetic route to "this compound" involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride.
Proposed Synthesis of this compound
The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminoacetophenone attacks the carbonyl carbon of 3-chloropropionyl chloride. A base is typically added to neutralize the HCl byproduct.
Reaction Scheme:
Detailed Experimental Protocol
This protocol is a general procedure and may require optimization.
Materials:
-
4-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure "this compound".
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.5-8.0 ppm. - Singlet for the acetyl methyl protons around 2.5 ppm. - Triplets for the two methylene groups of the propanamide chain (Cl-CH₂- and -CH₂-CO) between 3.0 and 4.0 ppm. - A broad singlet for the amide N-H proton, typically downfield (> 8.0 ppm). |
| ¹³C NMR | - Carbonyl carbons (acetyl and amide) in the range of 165-200 ppm. - Aromatic carbons between 115 and 145 ppm. - Methylene carbons of the propanamide chain between 35 and 45 ppm. - Acetyl methyl carbon around 26 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching vibration around 3300 cm⁻¹. - C=O stretching vibrations (amide and ketone) in the range of 1650-1700 cm⁻¹. - Aromatic C=C stretching vibrations around 1600 cm⁻¹. - C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). |
Biological Activity and Signaling Pathways
As of the date of this document, there is no published research on the biological activity or the associated signaling pathways of "this compound". Compounds with similar structural motifs, such as other N-aryl amides, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.
Given the novelty of this compound, a logical next step would be to screen it for various biological activities.
Workflow for Novel Compound Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of a newly synthesized compound like "this compound".
Caption: General workflow for the biological screening of a novel chemical compound.
References
An In-depth Technical Guide to N-(4-acetylphenyl)-3-chloropropanamide
Disclaimer: Publicly accessible chemical databases and scientific literature contain limited specific information, including a dedicated CAS number, for "N-(4-acetylphenyl)-3-chloropropanamide." This guide provides information on its predicted properties and synthesis based on established chemical principles and data from closely related analogues. A very similar compound, N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, has the CAS number 339015-92-8.
Chemical Identity and Properties
This section outlines the fundamental chemical identifiers and physicochemical properties of this compound and its close analogues.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₂ClNO₂ | N/A |
| Molecular Weight | 225.67 g/mol | N/A |
Properties of Analogue Compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide | 339015-92-8 | C₁₃H₁₆ClNO₂ | 253.73 | 105 - 107 |
| 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 | C₉H₉Cl₂NO | 218.08 | 120-125 |
| 3-chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4 | C₉H₁₀ClNO₂ | 199.63 | N/A |
| 3-chloro-N-(4-methoxyphenyl)propanamide | 19313-87-2 | C₁₀H₁₂ClNO₂ | 213.66 | N/A |
Experimental Protocols
A plausible synthetic route for this compound involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. This method is a standard procedure for the formation of amides.
Proposed Synthesis of this compound:
-
Materials:
-
4-aminoacetophenone
-
3-chloropropionyl chloride
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Saturated aqueous solutions of NH₄Cl and NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-aminoacetophenone and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Add 3-chloropropionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography to obtain the pure this compound.
-
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the chemical structure of the target compound.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound. However, compounds containing the chloroacetamide functional group have been investigated for a variety of biological activities, including potential antimicrobial and anticancer properties. Further research would be required to determine if this compound exhibits any significant biological effects.
Spectroscopic and Structural Elucidation of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-(4-acetylphenyl)-3-chloropropanamide. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining and verifying this data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of analogous compounds, such as N-(4-acetylphenyl)acetamide, and general principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | -NH- |
| ~7.9 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~7.7 | Doublet | 2H | Ar-H (ortho to -C(O)CH₃) |
| ~3.9 | Triplet | 2H | -CH₂-Cl |
| ~2.9 | Triplet | 2H | -C(O)-CH₂- |
| ~2.5 | Singlet | 3H | -C(O)CH₃ |
Solvent: DMSO-d₆. These are estimated values and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | -C (O)CH₃ |
| ~171 | -NH-C (O)- |
| ~143 | Ar-C -NH- |
| ~133 | Ar-C -C(O)CH₃ |
| ~129 | Ar-C H (ortho to -C(O)CH₃) |
| ~119 | Ar-C H (ortho to -NH) |
| ~41 | -C H₂-Cl |
| ~38 | -C(O)-C H₂- |
| ~27 | -C(O)C H₃ |
Solvent: DMSO-d₆. These are estimated values and may vary based on experimental conditions.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~1680 | Strong | C=O stretch (acetyl) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1600, ~1520 | Medium-Strong | C=C stretch (aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
| ~750 | Strong | C-Cl stretch |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+• (227.05) | Molecular ion (for ³⁵Cl) |
| [M+2]+• (229.05) | Isotopic peak for ³⁷Cl |
| 150.06 | [M - C₃H₄ClO]+• |
| 135.05 | [M - C₃H₄ClNO]+• |
| 43.02 | [CH₃CO]+ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Synthesis of this compound
A plausible synthetic route involves the acylation of 4-aminoacetophenone with 3-chloropropanoyl chloride.
Materials:
-
4-aminoacetophenone
-
3-chloropropanoyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: Typically -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: Typically 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the empty ATR crystal before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source, coupled to a suitable inlet system (e.g., direct insertion probe or gas chromatograph).
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: Typically 200-250 °C.
-
Inlet Method: If using a direct insertion probe, the sample is introduced directly into the ion source and heated to volatilize.
Data Analysis:
-
Identify the molecular ion peak ([M]+•).
-
Analyze the isotopic pattern, particularly the M+2 peak, to confirm the presence of chlorine.
-
Interpret the fragmentation pattern to identify characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Potential Biological Activities of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Whitepaper for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-acetylphenyl)-3-chloropropanamide is a synthetic compound featuring a core structure amenable to diverse chemical modifications, positioning it as a molecule of interest for biological screening. While direct studies on its bioactivity are not extensively documented in publicly available literature, analysis of its structural components—an N-acetylphenyl group and a 3-chloropropanamide moiety—suggests potential for anticancer and antimicrobial activities. This whitepaper provides a comprehensive overview of these potential biological activities, supported by data from structurally related compounds. Detailed experimental protocols for the synthesis of this compound and for screening its potential biological effects are presented. Furthermore, this document includes structured data tables and conceptual diagrams to facilitate understanding and guide future research in the exploration of this compound's therapeutic potential.
Introduction
The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceutical agents. The N-aryl amide scaffold, in particular, is a privileged structure known to interact with various biological targets. This compound combines this feature with a reactive 3-chloropropyl chain, offering a potential site for covalent interaction or further functionalization. The presence of the N-acetylphenyl ring is also a common feature in various biologically active molecules. This whitepaper will explore the theoretical potential of this compound as a candidate for drug discovery, focusing on its possible anticancer and antimicrobial properties based on the activities of analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard amidation reaction between 4-aminoacetophenone and 3-chloropropanoyl chloride. This reaction is a common and efficient method for forming amide bonds.
Experimental Protocol: Amide Synthesis
Materials:
-
4-aminoacetophenone
-
3-chloropropanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Potential Biological Activities
Based on the chemical motifs present in this compound, two primary areas of potential biological activity are proposed: anticancer and antimicrobial.
Potential Anticancer Activity
The N-aryl amide scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The chloro-substituent on the propanamide chain can act as a leaving group, potentially allowing for covalent modification of biological nucleophiles, a mechanism employed by some anticancer agents.
Supporting Evidence from Structurally Related Compounds:
| Compound Class | Observed Activity | Reference |
| N-aryl-2-chloroacetamide derivatives | Antibacterial and antioxidant activities | [1][2] |
| Propanamide derivatives | Treatment of enzalutamide-resistant prostate cancer | [3] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives | Potent cytotoxicity against A549 lung cancer cells | [4] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Antimicrobial Activity
The chloro-substituted amide moiety is a feature found in some antimicrobial compounds. It is hypothesized that this compound may exhibit inhibitory activity against various bacterial and/or fungal strains.
Supporting Evidence from Structurally Related Compounds:
| Compound Class | Observed Activity | Reference |
| N-(4-acetylphenyl)-2-chloroacetamide derivatives | Potent antibacterial compounds against Escherichia coli and Staphylococcus aureus | [1][2] |
| N-Aryl-N'-heteroaryl carbamides with chloro-substitution | Active as antibacterial and antifungal agents | |
| 3-chloro monocyclic β-lactams | Powerful antibacterial and antimicrobial activity | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in a suitable solvent)
-
Standard antibiotic (e.g., ampicillin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strains.
-
Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a thorough analysis of its chemical structure provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The synthetic route to this compound is straightforward, making it readily accessible for biological evaluation. The experimental protocols outlined in this whitepaper provide a clear roadmap for researchers to systematically explore its therapeutic potential. Future studies should focus on the synthesis and subsequent screening of this compound against a broad panel of cancer cell lines and microbial pathogens. Positive hits from these initial screens would warrant further investigation into its mechanism of action and structure-activity relationships through the synthesis and testing of analogues. Such a program could unveil a new class of therapeutic agents.
References
- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. routledge.com [routledge.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Sourcing and Synthesis of N-(4-acetylphenyl)-3-chloropropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing of starting materials and a detailed experimental protocol for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a key intermediate in various chemical and pharmaceutical research applications.
Starting Material Sourcing
The synthesis of this compound is primarily achieved through the reaction of 4-aminoacetophenone and 3-chloropropionyl chloride. A summary of representative suppliers for these starting materials is provided below. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.
Table 1: Supplier Information for 4-Aminoacetophenone (CAS: 99-92-3)
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 98% | - | Inquiry |
| Thermo Fisher Scientific | 99% | 25 g | Inquiry |
| TCI America | >98.0% | 25 g | $26.00 |
| Manchester Organics | 98% | 250 g | £55.00 |
| Simson Pharma | - | - | Inquiry |
| MedChemExpress | - | - | Inquiry |
| Otto Chemie Pvt Ltd | 99%+ | 25 g | ₹ 2007.00 |
| CP Lab Safety | min 99% | 100 g | $49.99 |
| Chemball | >99% | - | Inquiry |
Table 2: Supplier Information for 3-Chloropropionyl chloride (CAS: 625-36-5)
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 98% | - | Inquiry |
| Thermo Fisher Scientific | 97% | 100 g | Inquiry |
| TCI America | >98.0%(T) | 25 g | $26.00 |
| LGC Standards | - | 5 g | $65.00 |
| Dev Enterprise (IndiaMART) | 99% | 250 kg | ₹ 580/kg |
| Komal Industries | Upto 99% | 250 kg | Inquiry |
| Bromchem Laboratories | > 99.00% | - | Inquiry |
Synthetic Pathway
The synthesis of this compound from 4-aminoacetophenone and 3-chloropropionyl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.
Experimental Protocol
The following experimental protocol is adapted from a procedure for a structurally similar compound, N-(4-methoxyphenyl)-3-chloropropionamide, as detailed in patent US20030176703A1[1]. Researchers should optimize the reaction conditions for their specific needs.
Materials and Equipment
-
4-aminoacetophenone
-
3-chloropropionyl chloride
-
Triethylamine (Et₃N)
-
Methyl ethyl ketone (MEK)
-
Toluene
-
Water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Drying oven
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, charge 4-aminoacetophenone (1 equivalent) and methyl ethyl ketone (volume to be optimized, e.g., 2 mL per gram of 4-aminoacetophenone).
-
Addition of Base: Add triethylamine (1 equivalent) to the slurry.
-
Cooling: Cool the resulting slurry to approximately 10°C using an ice bath.
-
Addition of Acylating Agent: Slowly add 3-chloropropionyl chloride (1 equivalent) via the dropping funnel. An exothermic reaction is expected, and the temperature should be allowed to rise to approximately 60°C during the addition.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 1 hour.
-
Cooling and Filtration: Cool the reaction mixture to 50°C. Filter the mixture and wash the collected solid with water and then with toluene.
-
Drying: Dry the resulting product overnight at 60°C in a drying oven.
Purification
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve the desired purity.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The information provided does not constitute a warranty of any kind, and the user assumes all risk and liability in connection with the use of this information.
References
Technical Guide: Elucidation of the Reaction Mechanism for N-(4-acetylphenyl)-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a molecule of interest in medicinal chemistry and drug development. The core focus is on the elucidation of its reaction mechanism, supported by generalized experimental protocols and expected quantitative outcomes based on analogous chemical transformations. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel amide derivatives.
Introduction
This compound belongs to the class of N-substituted amides, a scaffold prevalent in a wide array of biologically active compounds. The presence of the acetylphenyl moiety suggests potential applications in areas such as anticancer research, as derivatives of this group have shown antiproliferative activities.[1] The chloropropanamide portion provides a reactive handle for further molecular modifications, making it a versatile intermediate in synthetic chemistry. Understanding the fundamental reaction mechanism for its synthesis is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.
Proposed Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound is proposed to proceed via a nucleophilic acyl substitution reaction. This well-established mechanism involves the reaction of an amine (4-aminoacetophenone) with an acyl chloride (3-chloropropanoyl chloride).
The reaction can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The base deprotonates the positively charged nitrogen atom, yielding the final amide product, this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
4-Aminoacetophenone
-
3-Chloropropanoyl chloride (or 3-chloropropanoic acid and a chlorinating agent like thionyl chloride)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
Synthesis Procedure
-
Preparation of the Acyl Chloride (if starting from the carboxylic acid):
-
To a solution of 3-chloropropanoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-chloropropanoyl chloride, which can be used directly in the next step.
-
-
Amide Formation:
-
Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Quantitative Data
Precise quantitative data for the synthesis of this compound is not available in the reviewed literature. However, by examining analogous reactions, particularly the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, we can infer expected yields under various conditions.[2] The choice of solvent and base is critical in optimizing the reaction yield.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Reference |
| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Pyridine | Dichloromethane | 4-12 | 25 | 80-90 | Adapted from[2][3] |
| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Triethylamine | Dichloromethane | 4-12 | 25 | 85-95 | Adapted from[3] |
| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Pyridine | Tetrahydrofuran | 4-12 | 25 | 75-85 | Adapted from[2] |
| 4-Aminoacetophenone | 3-Chloropropanoyl Chloride | Pyridine | Acetonitrile | 4-12 | 25 | 70-80 | Adapted from[2] |
Note: The expected yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and purity of the reagents.
Potential in Drug Development
The N-(4-acetylphenyl) moiety is a structural component in various compounds investigated for their therapeutic potential. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[1] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. The chloro-functional group provides a site for further chemical elaboration to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Logical workflow for the utilization of this compound in drug discovery.
Conclusion
The synthesis of this compound is readily achievable through a nucleophilic acyl substitution reaction between 4-aminoacetophenone and 3-chloropropanoyl chloride. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected quantitative outcomes based on analogous syntheses. The potential of this molecule as a versatile intermediate in drug development underscores the importance of understanding its fundamental chemistry. Further research to optimize the reaction conditions and explore its applications in medicinal chemistry is warranted.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of N-(4-acetylphenyl)-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-(4-acetylphenyl)-3-chloropropanamide, a core scaffold with potential applications in medicinal chemistry. This document details the synthesis, biological activities, and experimental protocols related to these compounds, with a focus on their potential as anticancer and antimicrobial agents.
Introduction
This compound is a molecule of interest due to its structural features that are amenable to a variety of chemical modifications, allowing for the exploration of a broad chemical space and the potential for interaction with various biological targets. The presence of the acetophenone moiety, the amide linkage, and the reactive chloropropyl chain makes it a versatile starting point for the synthesis of diverse derivatives. This guide explores the structure-activity relationships (SAR) of its analogs, drawing from available data on related chemical entities to provide insights for future drug discovery and development efforts.
Synthesis of Structural Analogs
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. The resulting scaffold can then be further modified at the acetyl group, the aromatic ring, or by displacement of the chlorine atom to introduce a wide range of functional groups and build a library of analogs.
General Experimental Protocol for Synthesis
A representative synthetic protocol for N-aryl-3-chloropropanamides involves the following steps:
-
Dissolution of Amine: The appropriately substituted aniline (e.g., 4-aminoacetophenone) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: The solution is cooled in an ice bath, and 3-chloropropionyl chloride is added dropwise with constant stirring. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-3-chloropropanamide.
Further derivatization can be carried out by reacting the terminal chlorine with various nucleophiles to introduce diverse functionalities.
Biological Activities of Structural Analogs
Research into compounds structurally related to this compound has revealed promising biological activities, particularly in the areas of oncology and microbiology.
Anticancer Activity
Several studies have investigated the cytotoxic effects of N-acetylphenylamide derivatives against various cancer cell lines. The data suggests that modifications to the core structure can significantly impact potency and selectivity.
Table 1: Cytotoxicity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]
| Compound | R | IC50 (µM) |
| 21 | H | 5.42 |
| 22 | Cl | 2.47 |
| 25 | H | 8.05 |
| 26 | Cl | 25.4 |
| Cisplatin | - | 11.71 |
Note: Compounds 21 and 22 possess a hydroxyimino (-C=NOH) functional group, while 25 and 26 are the corresponding ester derivatives. The data indicates that the presence of the oxime moiety and a chloro-substituted phenyl ring enhances antiproliferative activity.[1]
Table 2: Cytotoxicity of 4-Acetylphenylamine-Based Imidazole Derivatives against Various Cancer Cell Lines [2]
| Compound | Cell Line | EC50 (µM) |
| 14 | PPC-1 (Prostate) | 4.1 ± 1.0 |
| U-87 (Glioblastoma) | 3.1 ± 0.1 | |
| 22 | PPC-1 (Prostate) | 47.2 ± 1.0 |
| U-87 (Glioblastoma) | 3.1 ± 0.1 |
These findings highlight the potential of the N-(4-acetylphenyl) scaffold in the design of novel anticancer agents.
Antimicrobial Activity
Derivatives of N-phenylpropanamide have also been explored for their antimicrobial properties. The introduction of various heterocyclic and substituted aryl moieties has been shown to confer activity against a range of bacterial and fungal pathogens.
Table 3: Minimum Inhibitory Concentration (MIC) of N-Benzamide Derivatives [3]
| Compound | B. subtilis (µg/mL) | E. coli (µg/mL) |
| 5a | 6.25 | 3.12 |
| 6b | 6.25 | 3.12 |
| 6c | 6.25 | - |
Compound 5a demonstrated significant activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[3]
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism
Procedure:
-
Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathways
While the precise mechanisms of action for many this compound derivatives are still under investigation, related compounds have been shown to interact with key signaling pathways implicated in cancer. For instance, some N-acetyl-N'-phenylthiourea derivatives, which share structural similarities, have been reported to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: General synthesis workflow for this compound analogs.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Detailed experimental protocol for "N-(4-acetylphenyl)-3-chloropropanamide" synthesis
Application Note: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and research chemicals. Its structure incorporates a reactive chloropropyl group, making it a versatile building block for further molecular elaboration through nucleophilic substitution reactions. This document provides a detailed experimental protocol for the synthesis of this compound via the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride.
Experimental Protocol
The synthesis of this compound is achieved through the nucleophilic acyl substitution of 4-aminoacetophenone with 3-chloropropionyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials and Reagents
-
4-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary)
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-aminoacetophenone and anhydrous dichloromethane. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Base: Add triethylamine to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 4-Aminoacetophenone | 1.0 | eq | |
| 3-Chloropropionyl chloride | 1.1 | eq | A slight excess is used to ensure complete reaction of the amine. |
| Triethylamine | 1.2 | eq | Acts as a base to neutralize the HCl byproduct. |
| Solvent | |||
| Anhydrous Dichloromethane | 10 | mL/mmol of amine | |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | During the addition of the acyl chloride. |
| Reaction Temperature | Room Temperature | °C | |
| Reaction Time | 2 - 4 | hours | Monitored by TLC. |
| Expected Product | |||
| Molecular Formula | C₁₁H₁₂ClNO₂ | ||
| Molecular Weight | 225.67 | g/mol | |
| Theoretical Yield | - | % | Dependent on the starting scale. Yields are typically high for this type of reaction. |
| Appearance | Off-white to pale yellow solid |
Mandatory Visualization
Application of N-(4-acetylphenyl)-3-chloropropanamide in Medicinal Chemistry: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the medicinal chemistry applications of "N-(4-acetylphenyl)-3-chloropropanamide" and its structurally related analogs. Due to the limited direct research on the specified molecule, this report focuses on the well-documented activities of the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, and other N-(4-acetylphenyl) amide derivatives. These compounds have emerged as versatile scaffolds in drug discovery, demonstrating a range of biological activities, including anticancer, antibacterial, and antioxidant effects.
Application Notes
"this compound" and its analogs are characterized by a reactive chloropropanamide or chloroacetamide side chain attached to a 4-acetylphenyl ring. This chemical architecture makes them valuable intermediates for synthesizing a diverse array of heterocyclic compounds with potential therapeutic applications. The chloroacetamide moiety, in particular, serves as a key building block for introducing various pharmacophores through nucleophilic substitution reactions.
Anticancer Potential: Derivatives of N-(4-acetylphenyl) amides have shown promising cytotoxic activity against various cancer cell lines. For instance, imidazole derivatives synthesized from 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones have demonstrated significant cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[1][2] Specifically, compounds incorporating a 4-chlorophenyl moiety exhibited notable activity.[1] While the precise signaling pathways for these specific compounds are not yet fully elucidated, related chloroacetamide derivatives have been suggested to exert their anticancer effects through mechanisms such as the inhibition of glutathione S-transferase (GST).[3] More structurally distinct thiazole derivatives containing the N-(4-acetylphenyl) moiety have been investigated as potential inhibitors of SIRT2 and EGFR.[4]
Antimicrobial Activity: The N-(4-acetylphenyl)acetamide scaffold has been utilized to generate compounds with significant antibacterial properties. Thio-derivatives, such as thiosemicarbazones and thieno[2,3-b]pyridines derived from N-(4-acetylphenyl)-2-chloroacetamide, have exhibited potent inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Antioxidant Capacity: Several derivatives have also been evaluated for their ability to scavenge free radicals. Thiosemicarbazone derivatives, in particular, have displayed significant antioxidant activity, comparable to the standard antioxidant L-ascorbic acid, as measured by the ABTS radical cation decolorization assay.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various N-(4-acetylphenyl) amide derivatives.
Table 1: Anticancer Activity of N-(4-acetylphenyl) Amide Derivatives
| Compound ID | Cancer Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| 4 | PPC-1 (Prostate) | MTT | 47.2 ± 3.4 | [1] |
| U-87 (Glioblastoma) | MTT | 39.8 ± 3.2 | [1] | |
| 9 | PPC-1 (Prostate) | MTT | 21.4 ± 1.8 | [1] |
| U-87 (Glioblastoma) | MTT | 22.9 ± 2.5 | [1] | |
| 14 | PPC-1 (Prostate) | MTT | 4.1 ± 1.0 | [1] |
| U-87 (Glioblastoma) | MTT | 3.1 ± 0.1 | [1] | |
| 22 | PPC-1 (Prostate) | MTT | 7.0 ± 0.6 | [1] |
| U-87 (Glioblastoma) | MTT | 11.5 ± 0.9 | [1] |
Compound IDs refer to structures in the cited literature.[1]
Table 2: Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin | Reference |
| 10 | Escherichia coli | 19 | 80.8 | |
| Staphylococcus aureus | 22 | 91.7 | ||
| 14 | Escherichia coli | 18 | 75.0 | |
| Staphylococcus aureus | 21 | 87.5 |
Compound IDs refer to structures in the cited literature.
Table 3: Antioxidant Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives
| Compound ID | Assay | Inhibition (%) | Reference |
| 10 | ABTS | 82.6 | |
| 14 | ABTS | 80.2 | |
| 12 | ABTS | 75.4 | |
| L-ascorbic acid (Standard) | ABTS | 88.2 |
Compound IDs refer to structures in the cited literature.
Mandatory Visualizations
Caption: General workflow for the synthesis, biological evaluation, and lead identification of N-(4-acetylphenyl) amide derivatives.
Caption: Structure-activity relationship (SAR) logic for N-(4-acetylphenyl) amide derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide Derivatives
This protocol is adapted from the synthesis of N-(4-acetylphenyl)-2-chloroacetamide, which serves as a key intermediate.
Materials:
-
4-aminoacetophenone
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-aminoacetophenone in DCM in a round bottom flask.
-
Add potassium carbonate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 3 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PPC-1, U-87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ or EC₅₀ value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[1]
Caption: Workflow for the MTT cell viability assay.
Protocol 3: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antibacterial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Test compound solutions (at a known concentration in a suitable solvent like DMSO)
-
Positive control (e.g., Ampicillin)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of an MHA plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Protocol 4: Antioxidant Capacity Assessment (ABTS Radical Scavenging Assay)
This protocol determines the free radical scavenging activity of the compounds.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Test compound solutions (in a suitable solvent)
-
Standard antioxidant (e.g., L-ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add a small volume (e.g., 10 µL) of the test compound solutions (at various concentrations) to the wells of a 96-well plate. Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for a defined period (e.g., 6-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition of ABTS•+ for each concentration using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The control contains the solvent instead of the test compound.
References
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-acetylphenyl)-3-chloropropanamide as a Versatile Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(4-acetylphenyl)-3-chloropropanamide is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of more complex chemical entities. Its structure incorporates a reactive chloroalkyl chain and an acetylphenyl moiety, providing two distinct points for chemical modification. This dual reactivity makes it a versatile building block for the construction of β-amino ketones, heterocyclic compounds, and other structures of interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of key structural motifs.
Section 1: Synthesis of this compound
The synthesis of this compound is readily achieved via the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials:
-
4-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add a solution of 3-chloropropionyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | 1.0 : 1.1 : 1.2 |
| (Amine : Acyl Chloride : Base) | |
| Reaction Time | 2 - 4 hours |
| Temperature | 0 °C to Room Temp. |
| Solvent | Dichloromethane (DCM) |
| Yield | 85 - 95% |
| Purity (by NMR) | >98% |
Section 2: Application in the Synthesis of β-Amino Ketones
This compound is an excellent precursor for the synthesis of β-amino ketones through nucleophilic substitution of the chlorine atom with various amines, followed by manipulation of the acetyl group if necessary.
Reaction Scheme:
Caption: Synthesis of a β-amino ketone derivative.
Experimental Protocol:
Materials:
-
This compound
-
A secondary amine (e.g., morpholine, piperidine, diethylamine)
-
Potassium carbonate (K2CO3) or Sodium iodide (NaI - as a catalyst)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired secondary amine (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile or DMF.
-
Catalyst (Optional): Add a catalytic amount of sodium iodide (0.1 eq) to facilitate the substitution reaction.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting β-amino ketone derivative by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | 1.0 : 1.5 : 2.0 |
| (Substrate : Amine : Base) | |
| Reaction Time | 6 - 12 hours |
| Temperature | 60 - 80 °C |
| Solvent | Acetonitrile (MeCN) |
| Yield | 70 - 85% |
Section 3: Application in Heterocyclic Synthesis
The bifunctional nature of this compound allows for its use in the construction of various heterocyclic systems. For example, it can be used to synthesize substituted 1,4-benzodiazepine derivatives, which are important pharmacophores.
Workflow for a Potential Multi-step Heterocyclic Synthesis:
Caption: Workflow for heterocyclic synthesis.
Experimental Protocol (Example: Towards a Dihydropyrimidinone Core):
Materials:
-
This compound
-
Urea or Thiourea
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in anhydrous ethanol.
-
Base Addition: Add a solution of sodium ethoxide (1.5 eq) in ethanol to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Purification: Dry the organic phase, concentrate, and purify the crude product by recrystallization or column chromatography to yield the dihydropyrimidinone derivative.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | 1.0 : 1.2 : 1.5 |
| (Substrate : Urea : Base) | |
| Reaction Time | 8 - 16 hours |
| Temperature | Reflux |
| Solvent | Ethanol (EtOH) |
| Yield | 60 - 75% |
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
3-Chloropropionyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This compound is a highly useful and versatile intermediate in organic synthesis. The protocols outlined above provide a foundation for its preparation and subsequent elaboration into more complex molecules, including β-amino ketones and various heterocyclic structures, which are of significant interest to the pharmaceutical and chemical industries.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(4-acetylphenyl)-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of N-(4-acetylphenyl)-3-chloropropanamide using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles for the separation of related acetanilide and chloro-N-phenylacetamide compounds.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Ensuring the high purity of this compound is critical for subsequent in-vitro and in-vivo studies, as impurities can significantly impact experimental outcomes. Reverse-phase HPLC is a robust and widely used technique for the purification of organic molecules, offering high resolution and reproducibility.[1][2][3] This protocol outlines a general method that can be adapted and optimized for the specific requirements of the user.
Experimental Protocol
This protocol details a standard RP-HPLC method for the purification of this compound.
1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Additives: Formic acid (0.1%) or Phosphoric acid (0.1%)[2][4][5]
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18)
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., Acetonitrile or Methanol)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization for the best separation of the target compound from its specific impurities.
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10-50 µL (dependent on concentration and column capacity) |
| Elution Mode | Gradient |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Sample Preparation
-
Dissolve the crude this compound in the mobile phase (at the initial gradient composition) or a stronger solvent like 100% Acetonitrile or Methanol to a concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
5. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Perform a blank injection (injection of the sample solvent) to identify any system peaks.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed above.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Method Development and Optimization
The provided protocol is a starting point. For optimal results, further method development may be necessary. Key parameters to consider for optimization include:
-
Mobile Phase Composition: The ratio of organic solvent (Acetonitrile or Methanol) to water will significantly affect retention times.[6] Acetonitrile generally provides better peak shape and lower backpressure.
-
pH of the Mobile Phase: The addition of an acid like formic acid or phosphoric acid can improve peak shape for acidic or basic compounds.[2][4][5]
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting impurities.
-
Column Chemistry: While C18 is a good starting point, other stationary phases (e.g., C8, Phenyl-Hexyl) may provide different selectivity.
Visual Workflow
The following diagram illustrates the logical workflow of the HPLC purification protocol.
Caption: Workflow for HPLC purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by reverse-phase HPLC. The outlined methodology, based on the separation of structurally similar compounds, serves as a robust starting point for achieving high-purity material suitable for a range of research and development applications. Optimization of the presented conditions may be required to address specific impurity profiles.
References
- 1. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 4. Separation of 2-Chloro-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of N-(4-(2-Chloroethoxy)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Safe Handling of 3-Chloropropanoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 3-chloropropanoyl chloride in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment. 3-Chloropropanoyl chloride is a corrosive, toxic, and flammable liquid that requires stringent safety measures.
Hazard Identification and Summary
3-Chloropropanoyl chloride is a hazardous chemical with multiple risk factors. It is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3][4] The vapor is corrosive to the respiratory tract and the substance is a lachrymator, meaning it can cause tearing.[5] It is also a combustible liquid and may be corrosive to metals.[5][6] A key hazard is its violent reaction with water, which can produce toxic gases.[3][6][7]
Hazard Statements:
Quantitative Data Summary
A summary of the key physical and toxicological properties of 3-chloropropanoyl chloride is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₂O | [1][5] |
| Molecular Weight | 126.97 g/mol | [2][3] |
| Appearance | Colorless to yellow or brown liquid | [1][2][5] |
| Odor | Acrid, stench | [5] |
| Boiling Point | 144 °C (lit.) | [1] |
| Melting Point | -32 °C | [1] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |
| Density | 1.33 g/cm³ at 25 °C | [3] |
| Vapor Pressure | 7.5 mmHg at 20 °C | [3] |
| Toxicity (Oral, Rat) | LD50: 1200 mg/kg | [3] |
| Toxicity (Inhalation, Rat) | LC50: 1 mg/L for 1 hour | [3] |
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling 3-chloropropanoyl chloride. The following must be worn at all times:
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™). Gloves must be inspected before use and disposed of properly after handling.[1][3]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[3]
-
Skin and Body Protection: A chemical-resistant laboratory coat, apron, and closed-toe shoes are required. For tasks with a higher risk of splashing, fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[8] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be used.[1][2][3]
A workflow for ensuring proper PPE usage is outlined below.
Safe Handling and Storage Protocol
Handling:
-
Always work in a well-ventilated area, specifically within a certified chemical fume hood.[1][8]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.[3]
-
Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[1][3]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[2][3]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials, including water, strong bases, alcohols, and oxidizing agents.[3]
-
Store in a corrosion-resistant container with a resistant inner liner.[1] Do not use metal containers.[6]
-
The storage area should be locked and accessible only to authorized personnel.[6]
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate all non-essential personnel from the spill area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, absorb the spill with an inert, dry material such as sand or earth. Do not use combustible materials like sawdust.[7][8]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2]
-
Do not allow the spilled chemical to enter drains.[1]
Firefighting:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Do NOT use a direct stream of water as the substance reacts violently with it.[7][8]
-
Firefighters must wear self-contained breathing apparatus and full protective gear.[1]
A logical diagram for handling spills is presented below.
First Aid Measures
Immediate medical attention is required for any exposure.[4]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate emergency medical help.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][2]
Waste Disposal
Waste from 3-chloropropanoyl chloride is classified as hazardous.[5] All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains or the environment.[1][9] Contaminated containers should be treated as hazardous waste.[5]
Incompatible Materials
3-Chloropropanoyl chloride is incompatible with the following and should not be stored or mixed with them:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Chloropropionyl chloride(625-36-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.be [fishersci.be]
Application Notes and Protocols for In Vitro Assay Development of N-(4-acetylphenyl)-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetylphenyl)-3-chloropropanamide is a small molecule with potential for therapeutic development. Its chemical structure, featuring an electrophilic chloropropanamide moiety and an acetylphenyl group, suggests the possibility of covalent interaction with biological targets and specificity driven by the substituted aromatic ring. While specific biological activities of this compound are not extensively documented, related structures have shown promise as anticancer agents, potentially targeting signaling proteins such as kinases or sirtuins.
These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, focusing on a tiered approach to identify its biological activity and elucidate its mechanism of action. The protocols outlined below are designed to guide researchers in assessing its cytotoxic effects, identifying potential protein targets, and confirming target engagement in a cellular context. The hypothetical targets for this screening cascade are selected based on the compound's structural features and include Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer, and Sirtuin 2 (SIRT2), a deacetylase involved in cell cycle control and tumorigenesis.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where this compound may exert its effects by targeting key proteins like EGFR and SIRT2, which are known to be involved in cancer cell proliferation and survival.
Overall Experimental Workflow
The following workflow provides a strategic approach for the in vitro characterization of this compound, from initial screening to mechanistic studies.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), or other relevant cancer cell lines.
-
Reagents for Cell Culture: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate), DMSO, SDS.[1][2][3][4]
-
Reagents for Kinase Assay: Recombinant human EGFR kinase, Poly(Glu, Tyr) substrate, ATP, Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), ADP-Glo™ Kinase Assay Kit.[5][6][7]
-
Reagents for SIRT2 Assay: Recombinant human SIRT2, Fluorogenic acetylated peptide substrate, NAD+, SIRT2 assay buffer, Developer solution.[8][9][10][11][12]
-
Reagents for CETSA: PBS, Protease inhibitors, Lysis buffer (e.g., RIPA), Antibodies against target proteins (EGFR, SIRT2) and loading control (e.g., GAPDH).[13][14][15][16]
-
Equipment: 96-well plates, CO2 incubator, Microplate reader (absorbance and fluorescence), PCR thermocycler, Western blotting equipment, Mass spectrometer (for covalent binding studies).
Experimental Protocols
Tier 1: Primary Screening for Cytotoxicity
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.60 | 48 |
| 50 | 0.25 | 20 |
| 100 | 0.15 | 12 |
Tier 2: Target-Based Biochemical Assays
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)
This protocol uses a luminescent assay to measure the amount of ADP produced, which is inversely correlated with kinase inhibition.[6][7]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of recombinant EGFR enzyme and Poly(Glu, Tyr) substrate in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 | 85000 | 0 |
| 0.01 | 83000 | 2.4 |
| 0.1 | 75000 | 11.8 |
| 1 | 45000 | 47.1 |
| 10 | 15000 | 82.4 |
| 100 | 5000 | 94.1 |
Protocol 3: In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic substrate by SIRT2.[8][9][10][11]
-
Assay Setup:
-
Add 5 µL of recombinant SIRT2 enzyme to each well of a 96-well black plate.
-
Add 45 µL of diluted this compound or a known inhibitor (e.g., Nicotinamide) as a control.
-
Incubate for 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing the fluorogenic acetylated peptide and NAD+.
-
Add 40 µL of the substrate solution to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Signal Development and Measurement:
-
Add 10 µL of Developer solution to each well.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
| Compound Conc. (µM) | Fluorescence (RFU) | % Inhibition |
| 0 | 9800 | 0 |
| 0.1 | 9500 | 3.1 |
| 1 | 8200 | 16.3 |
| 10 | 5100 | 48.0 |
| 50 | 2300 | 76.5 |
| 100 | 1500 | 84.7 |
Tier 3: Mechanistic Assays
Protocol 4: Covalent Binding Assessment by LC-MS/MS
This protocol aims to determine if the compound binds covalently to its target protein.
-
Incubation:
-
Incubate the target protein (e.g., EGFR or SIRT2) with a molar excess of this compound at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Include a control with a denatured protein to assess non-specific binding.
-
-
Removal of Unbound Compound:
-
Remove the unbound compound by dialysis or using a desalting column.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Search for the mass shift corresponding to the adduction of the compound to specific amino acid residues (e.g., cysteine, lysine).
-
Data Analysis:
-
Identify the modified peptides and the site of covalent modification.
-
Quantify the extent of modification over time.
| Time (min) | Target Protein Mass (Da) | Mass Shift (Da) | % Modification |
| 0 | 50000.0 | 0 | 0 |
| 30 | 50212.5 | +212.5 | 25 |
| 60 | 50212.5 | +212.5 | 50 |
| 120 | 50212.5 | +212.5 | 75 |
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.[13][14][15][16]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x IC50 from the cytotoxicity assay) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., EGFR, SIRT2) and a loading control in the soluble fraction by Western blotting.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
| Temperature (°C) | Relative Soluble EGFR (Vehicle) | Relative Soluble EGFR (Compound) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.98 |
| 52 | 0.50 | 0.95 |
| 55 | 0.20 | 0.80 |
| 58 | 0.05 | 0.50 |
| 61 | 0.01 | 0.25 |
Conclusion
The protocols detailed in these application notes provide a systematic approach to the in vitro characterization of this compound. By following this tiered workflow, researchers can efficiently assess its cytotoxic potential, identify specific molecular targets, and confirm its mechanism of action at a cellular level. This comprehensive in vitro profiling is a critical step in the early-stage drug discovery process, providing the necessary data to support further preclinical and clinical development.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-acetylphenyl)-3-chloropropanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protecting groups are essential tools in organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from reacting in subsequent steps.[1][2] An ideal protecting group should be easy to introduce and remove in high yields under conditions that do not affect other functional groups within the molecule.[3]
Hypothetical Application: Protection of Anilines
Based on its structure, the 3-chloropropanamide moiety could hypothetically be used to protect the amino group of 4-aminoacetophenone. The acetyl group on the phenyl ring offers a potential site for further modification once the aniline is protected.
Protection (Acylation) of 4-aminoacetophenone
The protection of the amino group of 4-aminoacetophenone can be achieved by acylation with 3-chloropropionyl chloride.
Experimental Protocol: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide
-
Reaction Setup: To a solution of 4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Deprotection
The amide bond can be cleaved under acidic or basic conditions to regenerate the free aniline. The choice of deprotection conditions would depend on the stability of other functional groups in the molecule.
Experimental Protocol: Deprotection of this compound
-
Acidic Hydrolysis: Reflux the this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: Reflux the protected compound in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.
Quantitative Data Summary
The following table summarizes hypothetical reaction parameters for the protection and deprotection steps. Actual yields and optimal conditions would need to be determined experimentally.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Protection | 4-aminoacetophenone, 3-chloropropionyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 85-95 |
| Deprotection (Acidic) | This compound | 6M HCl (aq) | Water/Ethanol | 100 | 12-24 | 70-85 |
| Deprotection (Basic) | This compound | 2M NaOH (aq) | Water/Ethanol | 100 | 8-16 | 75-90 |
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic workflow.
Caption: Workflow for the protection of 4-aminoacetophenone.
Caption: Workflow for the deprotection of the amine.
Orthogonal Protection Strategy
In a molecule with multiple functional groups, an orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[1] For instance, if a molecule contained both the this compound protected amine and a silyl-protected alcohol, the amide could be cleaved under acidic or basic conditions while the silyl ether remains intact. The silyl ether could then be removed using fluoride ions.[4]
Caption: Hypothetical orthogonal protection strategy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-acetylphenyl)-3-chloropropanamide
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-acetylphenyl)-3-chloropropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic acyl substitution reaction where 4-aminoacetophenone is acylated by 3-chloropropionyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control for achieving a high yield?
A2: Key parameters include maintaining a low reaction temperature (0-5 °C) during the addition of the acyl chloride, ensuring anhydrous (dry) reaction conditions, using a suitable aprotic solvent, and selecting an appropriate base.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-aminoacetophenone) and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the most common method for purifying the final product?
A4: Recrystallization is a widely used and effective method for purifying this compound.[1][2][3][4] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive 3-chloropropionyl chloride due to hydrolysis. | 1. Use freshly prepared or commercially available high-purity 3-chloropropionyl chloride. Ensure it is handled under anhydrous conditions. |
| 2. Insufficient base to neutralize HCl byproduct. | 2. Use at least a stoichiometric equivalent of a tertiary amine base like triethylamine or pyridine. | |
| 3. Low reactivity of 4-aminoacetophenone. | 3. While 4-aminoacetophenone is generally reactive, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor via TLC. | |
| Presence of Multiple Spots on TLC | 1. Formation of side products due to reaction with the acetyl group. | 1. Maintain a low temperature (0-5 °C) during the addition of 3-chloropropionyl chloride to favor acylation at the more nucleophilic amino group. |
| 2. Diacylation of the amino group. | 2. Use a 1:1 molar ratio of 4-aminoacetophenone to 3-chloropropionyl chloride. | |
| 3. Presence of unreacted starting materials. | 3. Allow the reaction to stir for a longer duration or until TLC indicates the consumption of the limiting reagent. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. | 1. Purify the crude product using column chromatography before attempting recrystallization. |
| 2. Incorrect recrystallization solvent. | 2. Perform a solvent screen to find an appropriate solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.[1][4] | |
| Low Yield After Recrystallization | 1. Product is too soluble in the recrystallization solvent. | 1. Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the product at boiling point. Cool the solution slowly and then in an ice bath to maximize crystal formation.[2] |
| 2. Premature crystallization during hot filtration. | 2. Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper. |
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of this compound (Hypothetical Data)
| Entry | Solvent | Base | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine | 2 | 85 |
| 2 | Tetrahydrofuran (THF) | Triethylamine | 2 | 78 |
| 3 | Acetonitrile | Triethylamine | 2 | 82 |
| 4 | Dichloromethane (DCM) | Pyridine | 2 | 80 |
| 5 | Dichloromethane (DCM) | Diisopropylethylamine | 2 | 88 |
This data is illustrative and intended to show representative trends in yield based on common laboratory solvents and bases.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-aminoacetophenone
-
3-chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Preventing O-acylation side reactions in amide synthesis
Welcome to the Technical Support Center for Amide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent O-acylation side reactions during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is O-acylation in the context of amide synthesis?
A1: O-acylation is a common side reaction where an acyl group is unintentionally transferred to a hydroxyl group (-OH) instead of the intended amino group (-NH2). In peptide synthesis, this typically involves the side chains of serine, threonine, or tyrosine residues, leading to the formation of an ester linkage (a depsipeptide) instead of the desired amide (peptide) bond.[1][2] This can result in a lower yield of the target molecule and create purification challenges.[1]
Q2: What are the primary causes of O-acylation side reactions?
A2: The main causes of O-acylation include:
-
Unprotected Hydroxyl Groups: The hydroxyl groups on amino acid side chains (Ser, Thr, Tyr) can act as competing nucleophiles with the N-terminal amine.[1]
-
Highly Reactive Acylating Agents: The use of highly activated carboxylic acids can increase the likelihood of reaction with the less nucleophilic hydroxyl group.
-
Reaction Conditions: The choice of solvent, temperature, and particularly the base can influence the extent of O-acylation. Tertiary amines can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the side reaction.
-
Presence of Histidine: Peptides containing histidine are particularly prone to O-acylation side reactions when using active esters.[2]
Q3: How can I detect if O-acylation has occurred in my reaction?
A3: The most common method for detecting O-acylation is Liquid Chromatography-Mass Spectrometry (LC-MS). You would look for a product with the same mass as your desired peptide, as the O-acylated product is an isomer of the N-acylated peptide. However, it will likely have a different retention time on the HPLC. If the O-acylated product is stable, you may observe a doublet or a shoulder on the main product peak in the chromatogram.[1] In some cases, the ester bond of the depsipeptide might be labile under the analysis or cleavage conditions, which can further complicate the interpretation of the results.[1]
Q4: What are the most effective strategies to prevent O-acylation?
A4: The most effective prevention strategies are:
-
Side-Chain Protection: The most direct method is to protect the hydroxyl group of serine, threonine, or tyrosine with a suitable protecting group, such as a tert-butyl (tBu) group in Fmoc-based solid-phase peptide synthesis (SPPS).[1]
-
Choice of Coupling Reagent: Utilizing coupling reagents with high chemoselectivity for N-acylation is crucial. Phosphonium-based reagents like PyBOP and uronium/aminium reagents like HATU and HBTU are generally effective.[3][4]
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimide coupling agents (e.g., DCC, DIC) is highly recommended. These additives form active esters that are more selective for N-acylation and less prone to side reactions compared to the O-acylisourea intermediate.[4][5]
-
Control of Reaction Conditions: Performing the coupling at room temperature or below can help minimize side reactions.[3] The choice of a weaker or sterically hindered base can also reduce the deprotonation of the hydroxyl side chain.
Q5: Can O-acylation be reversed?
A5: Yes, in many cases, the ester bond of the O-acyl isopeptide can be cleaved and rearranged to the more thermodynamically stable amide bond through an O-to-N acyl migration.[6] This rearrangement is often facilitated by treatment with a mild base. This property is intentionally used in the "depsipeptide method" to synthesize difficult peptide sequences.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to O-acylation during your experiments.
Problem: Low yield of the desired amide product, with a significant byproduct of the same mass detected by LC-MS.
Caption: Troubleshooting workflow for O-acylation.
Data Presentation
The choice of coupling reagent and additive significantly impacts the efficiency of amide bond formation and the suppression of side reactions like racemization, which can be exacerbated by the same intermediates that lead to O-acylation.
Table 1: Comparison of Coupling Additives on Yield and Racemization [9]
| Entry | Additive (with DIC) | Yield (%) of Z-Phe-Val-Pro-NH2 | D/L Isomer (%) |
| 1 | HOAt | 86.1 | 2.1 |
| 2 | HOBt | 78.8 | 8.9 |
| 3 | OxymaPure | 89.8 | 3.8 |
This data illustrates the effectiveness of different additives in a model peptide synthesis. Lower D/L isomer percentage indicates better suppression of racemization.
Table 2: Performance of Coupling Reagents in a Challenging Peptide Synthesis [9]
| Entry | Coupling Reagents | Pentapeptide (%) | des-Aib (%) (Side-product) |
| 1 | DIC/HOBt | 8.4 | 83.1 |
| 2 | DIC/HOAt | 37.5 | 60.2 |
| 3 | DIC/OxymaPure | 42.8 | 50.4 |
This table shows the yield of the target pentapeptide versus a major side-product for different reagent combinations in the synthesis of a sterically hindered sequence.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using DIC/Oxyma to Minimize O-acylation [1][10]
This protocol is suitable for solid-phase peptide synthesis (SPPS) and is designed to minimize both O-acylation and racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), in DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution. For sensitive amino acids, pre-activation for 2-5 minutes is recommended before adding the mixture to the resin. For most standard couplings, the DIC can be added to the resin after the amino acid and OxymaPure solution.[10]
-
Reaction: Agitate the resin with the coupling mixture for 1-2 hours at room temperature.
-
Monitoring: Check the completion of the reaction using a qualitative test (e.g., ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Deprotection: Proceed to the next step of Fmoc deprotection (e.g., with 20% piperidine in DMF).
Protocol 2: Intentional O-Acyl Isopeptide Synthesis and O-to-N Acyl Shift [7][11]
This protocol outlines the synthesis of a depsipeptide, which can be useful for overcoming aggregation in "difficult" sequences, followed by conversion to the native peptide.
-
O-Acylation on Resin: Couple a Boc-protected amino acid with an unprotected side-chain hydroxyl group (e.g., Boc-Ser-OH) to the subsequent Fmoc-protected amino acid using DIC/HOBt activation in DMF. This forms the O-acyl isodipeptide unit.[11]
-
Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.
-
Cleavage: Cleave the O-acyl isopeptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5). The acidic conditions keep the ester bond intact.
-
Purification: Purify the crude O-acyl isopeptide by reverse-phase HPLC. The isopeptide is often more hydrophilic and easier to purify than the native peptide.[7]
-
O-to-N Acyl Shift: Dissolve the purified O-acyl isopeptide in a neutral or slightly basic aqueous buffer (pH 7-8). The O-to-N intramolecular acyl migration will occur spontaneously to yield the native peptide.
-
Final Purification: Re-purify the final native peptide by HPLC if necessary.
Visualizations
Caption: Competing N- and O-acylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. scispace.com [scispace.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oxymapure.com [oxymapure.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion in "N-(4-acetylphenyl)-3-chloropropanamide" reaction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-acetylphenyl)-3-chloropropanamide. The following frequently asked questions (FAQs) and guides are designed to address common issues encountered during this acylation reaction.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low to no conversion of my starting materials. What are the primary reasons for this?
Low conversion in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of moisture.
-
Reagent Purity and Stability:
-
4-Aminoacetophenone: Ensure the purity of your 4-aminoacetophenone. Impurities can interfere with the reaction. While generally stable, prolonged storage, especially in improper conditions, can lead to degradation.
-
3-Chloropropionyl chloride: This reagent is highly reactive and susceptible to hydrolysis.[1] Exposure to atmospheric moisture will convert it to 3-chloropropionic acid, which is unreactive under these conditions. It is crucial to use a fresh or properly stored bottle and handle it under anhydrous conditions. The reagent can also be unstable at elevated temperatures.
-
-
Reaction Conditions:
-
Moisture: The presence of water is detrimental to this reaction. Water will readily react with 3-chloropropionyl chloride, quenching it before it can react with the amine. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of 3-chloropropionyl chloride and the formation of side products. A moderate temperature is generally recommended.
-
Insufficient Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reagents can lead to side reactions and incomplete conversion.
-
-
Stoichiometry and Addition Order:
-
An incorrect molar ratio of reactants can lead to a significant amount of unreacted starting material. A slight excess of the acylating agent, 3-chloropropionyl chloride, is sometimes used to ensure full conversion of the amine.
-
The order of addition can be critical. It is generally advisable to add the 3-chloropropionyl chloride solution dropwise to the solution of 4-aminoacetophenone and a base to control the reaction rate and minimize side reactions.
-
Q2: My reaction is producing a significant amount of side products. What are the likely impurities and how can I minimize them?
Several side reactions can occur during the synthesis of this compound.
-
Diacylation: The newly formed amide product still possesses a labile proton on the nitrogen. In the presence of a strong base and excess 3-chloropropionyl chloride, a second acylation can occur, leading to a diacylated byproduct. To minimize this, use a stoichiometric amount or only a slight excess of the acyl chloride and add it slowly to the reaction mixture.
-
Reaction with the Acetyl Group: While less likely under typical acylation conditions, harsh reaction conditions could potentially lead to side reactions involving the acetyl group of 4-aminoacetophenone.
-
Elimination from 3-Chloropropionyl Chloride: In the presence of a strong, non-nucleophilic base, 3-chloropropionyl chloride can undergo elimination to form acryloyl chloride. This can then react with the amine to form the corresponding acrylamide byproduct. Using a milder base can help to suppress this side reaction.
-
Hydrolysis of the Product: During the workup, prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, could lead to hydrolysis of the amide bond back to 4-aminoacetophenone and 3-chloropropionic acid.
Q3: What are the recommended reaction conditions for this synthesis?
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | These aprotic solvents are effective at dissolving the starting materials and are unreactive towards the acyl chloride. |
| Base | Triethylamine (TEA) or Pyridine | A mild, non-nucleophilic base is required to neutralize the HCl byproduct of the reaction.[2] This prevents the protonation and deactivation of the starting amine. |
| Stoichiometry | 4-Aminoacetophenone: 1.0 eq.3-Chloropropionyl chloride: 1.05-1.2 eq.Base: 1.1-1.5 eq. | A slight excess of the acyl chloride and base can help drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature (0 °C) during the addition of the acyl chloride to control the initial exotherm, and then allowed to warm to room temperature. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Q4: How should I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common ratio to try is 7:3 or 1:1 Hexanes:Ethyl Acetate.
-
Visualization: The spots can be visualized under UV light (254 nm). The starting material, 4-aminoacetophenone, and the product, this compound, are both UV active. Staining with an appropriate agent (e.g., potassium permanganate) can also be used.
By spotting the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture in the same lane) on the TLC plate, you can track the disappearance of the starting material and the appearance of the product spot (which should have a different Rf value).
Q5: What is the best method for working up and purifying the crude product?
After the reaction is complete (as determined by TLC), a standard aqueous workup is typically performed.
-
Quenching: The reaction mixture can be quenched by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and protonate the excess amine.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Washing: The combined organic layers should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 3-chloropropionic acid (from hydrolysis of the acyl chloride), and finally with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, or a mixture of ethanol and water, or ethyl acetate and hexanes are good solvent systems to try for recrystallization.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. The mobile phase used for TLC analysis can be adapted for the column separation.
Experimental Protocols
General Protocol for the Synthesis of this compound
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To a solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A general workflow for troubleshooting low conversion in the reaction.
Caption: Logical relationships between problems, causes, and solutions.
References
Optimization of reaction conditions for "N-(4-acetylphenyl)-3-chloropropanamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-(4-acetylphenyl)-3-chloropropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic acyl substitution reaction. It involves the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.
Q2: Which starting materials are required for this synthesis?
The primary starting materials are 4-aminoacetophenone and 3-chloropropionyl chloride. 3-chloropropionyl chloride can be sourced commercially or prepared from 3-chloropropanoic acid and a chlorinating agent like thionyl chloride.
Q3: What are the most critical parameters to control for a successful reaction?
The key parameters to optimize are the choice of base and solvent, the reaction temperature, and the reaction time. Careful control of these variables is essential to maximize yield and purity.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common impurities or side products I should be aware of?
Potential impurities include unreacted 4-aminoacetophenone, diacylated byproducts (where the nitrogen is acylated twice, though less likely under controlled conditions), and hydrolysis of 3-chloropropionyl chloride to 3-chloropropanoic acid, which can complicate purification.
Q6: What is the recommended method for purifying the final product?
The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol. If significant impurities are present, column chromatography may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive 3-chloropropionyl chloride: The acyl chloride may have hydrolyzed due to moisture. | Use freshly prepared or commercially sourced high-purity 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inefficient base: The chosen base may not be strong enough or may be sterically hindered. | Triethylamine or pyridine are commonly used bases. Ensure the base is added in at least a stoichiometric amount to neutralize the HCl produced. | |
| 3. Low reaction temperature: The reaction may be too slow at the current temperature. | While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, it can be allowed to warm to room temperature or gently heated to drive it to completion. Monitor by TLC. | |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted starting material: The reaction may not have gone to completion. | Extend the reaction time or gently heat the mixture. Ensure the stoichiometry of the reactants is correct. |
| 2. Formation of side products: This could be due to diacylation or other side reactions. | Add the 3-chloropropionyl chloride dropwise to the solution of 4-aminoacetophenone and base at a low temperature to minimize side reactions. | |
| 3. Hydrolysis of acyl chloride: Moisture in the reaction can lead to the formation of 3-chloropropanoic acid. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Difficulty in Product Isolation/Purification | 1. Oily product instead of solid: The product may be impure. | Try to purify a small sample by column chromatography to see if a solid product can be obtained. If so, optimize the reaction conditions to improve purity. |
| 2. Product is soluble in the recrystallization solvent: The chosen solvent is not suitable. | Perform a solvent screen to find a suitable solvent or solvent system for recrystallization (one in which the product is soluble at high temperatures but insoluble at low temperatures). |
Data Presentation: Optimization of Reaction Conditions
| Entry | Solvent | Reaction Time (hours) | Yield (%) |
| 1 | Dichloromethane | Overnight | 88 |
| 2 | Methanol | 12 | 76 |
| 3 | Methanol | 7 | 80 |
| 4 | Methanol | 2 | 89 |
This data is for the synthesis of a related compound and should be used as a guideline for optimizing the synthesis of this compound.
Experimental Protocols
Preparation of 3-Chloropropionyl Chloride (from 3-Chloropropanoic Acid)
This two-stage protocol is adapted from the synthesis of a similar compound.[2]
Materials:
-
3-Chloropropanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (N₂), dissolve 3-chloropropanoic acid (1 equivalent) in dichloromethane.
-
Add a catalytic amount of DMF (e.g., 1 drop).
-
Slowly add thionyl chloride (2 equivalents) to the solution at room temperature.
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Stir the mixture at room temperature for 8 hours.
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Remove the solvent and excess thionyl chloride in vacuo to obtain crude 3-chloropropionyl chloride, which can be used in the next step without further purification.
Synthesis of this compound
Materials:
-
4-Aminoacetophenone
-
3-Chloropropionyl chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
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Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-aminoacetophenone (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3-chloropropionyl chloride (1 equivalent) in dichloromethane and add it dropwise to the cooled solution of 4-aminoacetophenone and triethylamine.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualizations
References
Removal of unreacted starting materials from "N-(4-acetylphenyl)-3-chloropropanamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from "N-(4-acetylphenyl)-3-chloropropanamide".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities are unreacted starting materials: 4-aminoacetophenone and 3-chloropropanoyl chloride. The 3-chloropropanoyl chloride is often hydrolyzed to 3-chloropropanoic acid during the reaction or work-up.
Q2: How can I remove unreacted 4-aminoacetophenone from my product?
Unreacted 4-aminoacetophenone can be effectively removed by performing an acidic wash during the work-up.[1] 4-aminoacetophenone is a basic compound and will be protonated in the presence of a dilute acid (e.g., 1M HCl), forming a water-soluble salt.[2][3][4] This salt will partition into the aqueous layer during a liquid-liquid extraction, separating it from the desired amide product which remains in the organic layer.
Q3: How can I remove unreacted 3-chloropropanoyl chloride or its hydrolysis product, 3-chloropropanoic acid?
3-chloropropanoyl chloride is highly reactive and will readily hydrolyze to 3-chloropropanoic acid in the presence of water. 3-chloropropanoic acid is a carboxylic acid and can be removed by a basic wash (e.g., with 1M NaOH or a saturated sodium bicarbonate solution).[5][6] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.
Q4: My crude product is an oil and won't crystallize. What should I do?
Oiling out during recrystallization can occur if the compound is impure or if the chosen solvent system is not ideal. First, ensure that the majority of the unreacted starting materials have been removed by acid-base extraction. If the product still oils out, you can try a different recrystallization solvent system. Good starting points for amides include ethanol/water, ethyl acetate/heptane, or acetone/water mixtures. Alternatively, if the quantity is small, purification by column chromatography may be a more suitable option.
Q5: How do I monitor the progress of the purification using Thin Layer Chromatography (TLC)?
TLC is an excellent tool to monitor the removal of impurities.[7] Spot the crude reaction mixture, the organic layer after each wash, and pure samples of the starting materials (if available) on a TLC plate. A suitable eluent system, such as dichloromethane:methanol (95:5), should provide good separation of the product from the more polar 4-aminoacetophenone and 3-chloropropanoic acid. The disappearance of the starting material spots in the washed organic layer indicates successful removal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with 4-aminoacetophenone after acidic wash. | - Insufficient amount of acid used.- Inadequate mixing during extraction. | - Ensure the aqueous layer is acidic (pH 1-2) using pH paper.- Shake the separatory funnel vigorously for at least one minute to ensure thorough mixing. |
| Product is contaminated with 3-chloropropanoic acid after basic wash. | - Insufficient amount of base used.- Inadequate mixing during extraction. | - Ensure the aqueous layer is basic (pH 8-9 for NaHCO₃, >12 for NaOH) using pH paper.- Shake the separatory funnel vigorously for at least one minute. |
| Low yield of purified product. | - Product is partially soluble in the aqueous wash solutions.- Premature crystallization and loss of product during filtration. | - Minimize the volume of wash solutions used.- Back-extract the combined aqueous layers with a small amount of the organic solvent to recover any dissolved product.- Ensure the product is fully dissolved during recrystallization and cool the solution slowly. |
| Multiple spots on TLC after purification. | - Incomplete removal of starting materials.- Presence of other side products. | - Repeat the acid-base wash sequence.- Purify the product using flash column chromatography. A common mobile phase for similar amides is a gradient of hexane and ethyl acetate. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
This protocol describes the work-up of the reaction mixture to remove acidic and basic impurities.
-
Quenching the Reaction: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker of cold water.
-
Solvent Addition: Transfer the aqueous mixture to a separatory funnel and add a suitable organic solvent in which the product is soluble (e.g., ethyl acetate or dichloromethane).
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Acidic Wash (Removal of 4-aminoacetophenone): Add 1M HCl to the separatory funnel. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Basic Wash (Removal of 3-chloropropanoic acid): Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. Shake vigorously, venting frequently to release any CO₂ produced. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.
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Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of the crude product obtained from the liquid-liquid extraction.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane). An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry completely.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
"N-(4-acetylphenyl)-3-chloropropanamide" stability and degradation issues
Disclaimer: The following information is based on general chemical principles and data from structurally related compounds. As of this writing, specific experimental stability and degradation data for N-(4-acetylphenyl)-3-chloropropanamide is limited in publicly available literature. This guide is intended to provide predictive insights and a framework for conducting stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and experimental issues related to the stability and degradation of this compound.
1. General Stability and Storage
-
Q: What are the recommended storage conditions for this compound?
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A: While specific data is unavailable, for a solid-form chlorinated amide compound, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and photodegradation. For solutions, storage at low temperatures (2-8°C or -20°C) is advisable, and the use of anhydrous solvents is recommended for stock solutions to minimize water-related degradation.
-
-
Q: My compound shows decreased purity over time even under recommended storage. What could be the cause?
-
A: Several factors could be at play:
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Moisture: The amide bond is susceptible to slow hydrolysis. Ensure your storage container is truly airtight and consider storing it in a desiccator.
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Light Exposure: Acetanilide derivatives can be light-sensitive.[1][2] Storing your compound in amber vials or protecting it from light can mitigate photodegradation.
-
Temperature Fluctuations: Frequent temperature changes can accelerate degradation. Maintain a consistent storage temperature.
-
-
2. Hydrolytic Stability
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Q: I am observing two new peaks in my HPLC analysis after dissolving the compound in an aqueous buffer. What are they likely to be?
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A: The most probable degradation pathway in aqueous solutions is the hydrolysis of the amide bond. This would result in the formation of 4-aminoacetophenone and 3-chloropropanoic acid . Depending on the pH, you might also observe further reactions.
-
-
Q: My compound seems to degrade faster in my acidic (or basic) mobile phase. How can I address this?
-
A: Amide hydrolysis is often catalyzed by acidic or basic conditions.[3]
-
Troubleshooting:
-
Adjust the mobile phase pH to be as close to neutral as possible, while still achieving good chromatography.
-
Keep the samples cool in the autosampler (e.g., 4°C) to slow down degradation during the analytical run.
-
Minimize the time between sample preparation and injection.
-
-
-
3. Thermal and Photolytic Stability
-
Q: I heated my compound to dissolve it and noticed a significant loss of the main peak. Is this compound thermally labile?
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A: Amides are generally quite stable, but the presence of the chloroalkane functionality may introduce thermal instability.[4] High temperatures can promote elimination or substitution reactions involving the chlorine atom, in addition to accelerating hydrolysis if moisture is present. It is generally advisable to avoid excessive heating.
-
-
Q: After leaving my samples on the benchtop under laboratory light, I see new impurities. Is the compound light-sensitive?
4. Oxidative Stability
-
Q: I suspect oxidative degradation of my compound. What are the likely products?
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A: While specific oxidative degradation pathways are not documented for this molecule, potential sites of oxidation include the aromatic ring and the acetyl group. N-oxidation is also a possibility. Degradation products could be hydroxylated or N-oxide versions of the parent compound.
-
Potential Degradation Pathways
The primary degradation pathways for this compound are predicted to be hydrolysis and reactions involving the chloro group.
Caption: Predicted degradation pathways for this compound.
Quantitative Data Summary
No specific quantitative stability data for this compound was found in the literature. The following table is for illustrative purposes only to demonstrate how such data would be presented.
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradants (Predicted) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | 15.2% | 4-Aminoacetophenone, 3-Chloropropanoic Acid |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 | 18.5% | 4-Aminoacetophenone, 3-Chloropropanoic Acid, N-(4-acetylphenyl)propenamide |
| Oxidative (3% H₂O₂, RT) | 24 | 8.7% | Oxidized derivatives (e.g., N-oxide) |
| Thermal (80°C, solid state) | 72 | 4.1% | Various minor degradants |
| Photolytic (ICH Q1B) | 24 | 12.3% | Photodegradation products |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7][8]
Objective: To generate potential degradation products of this compound under various stress conditions. A typical target for degradation is 5-20%.[8][9]
General Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, transfer an aliquot of the stock solution to a vial.
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Expose the sample to the stress condition for a specified duration.
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At various time points, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.[10]
1. Acid Hydrolysis
-
Reagents: 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Add the stock solution to an equal volume of HCl in a vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C).
-
After the desired time, cool the sample and neutralize it with an equivalent amount of NaOH.
-
Dilute with the mobile phase for HPLC analysis.
-
2. Base Hydrolysis
-
Reagents: 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Procedure:
-
Add the stock solution to an equal volume of NaOH in a vial.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C).
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After the desired time, cool the sample and neutralize it with an equivalent amount of HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
3. Oxidative Degradation
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Reagents: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Add the stock solution to an equal volume of H₂O₂ in a vial.
-
Incubate at room temperature, protected from light.
-
Analyze at appropriate time points. No neutralization is typically required.
-
4. Thermal Degradation
-
Procedure (Solid State):
-
Place a small amount of the solid compound in a vial.
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Heat in a calibrated oven at a high temperature (e.g., 80°C).
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At various time points, cool the sample, dissolve it in a suitable solvent, and analyze.
-
-
Procedure (Solution):
-
Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).
-
Heat in a calibrated oven or water bath.
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Cool samples before analysis.
-
5. Photolytic Degradation
-
Apparatus: A photostability chamber compliant with ICH Q1B guidelines.
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
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Analyze the exposed and control samples.
-
Caption: General workflow for a forced degradation study.
References
- 1. Estimated Photodegradation Properties of Acetanilide Using AOPWIN -Environmental Analysis Health and Toxicology | 학회 [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. q1scientific.com [q1scientific.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Analysis of "N-(4-acetylphenyl)-3-chloropropanamide" by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to identify impurities in "N-(4-acetylphenyl)-3-chloropropanamide".
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a synthesis of this compound?
A1: Based on a typical amide synthesis, the most probable impurities include:
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Unreacted Starting Materials: 4-aminoacetophenone and 3-chloropropionyl chloride (or the corresponding carboxylic acid, 3-chloropropanoic acid, if used as a precursor).
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Hydrolysis Product: 4-aminoacetophenone and 3-chloropropanoic acid, formed if the final product degrades due to moisture.
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By-products: Diacylated products or other side-reaction products, depending on the specific synthetic conditions.
Q2: What is a recommended standard TLC protocol for analyzing this compound?
A2: A good starting point for a standard TLC protocol is outlined in the detailed experimental protocol section below. This includes the recommended stationary phase, mobile phase, sample preparation, and visualization techniques.
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and its likely aromatic impurities are UV-active due to the benzene ring. Therefore, the primary method of visualization is using a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[1][2] For compounds that are not UV-active or for confirmation, a potassium permanganate (KMnO4) stain can be used, which is a good general stain for oxidizable functional groups.[3]
Q4: My spots are streaking. What could be the cause and how can I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample solution.[4]
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Highly Polar Compound: If the compound is highly polar, it may interact strongly with the silica gel. Using a more polar mobile phase or adding a small amount of a polar solvent like methanol can help.
-
Acidic or Basic Impurities: The presence of acidic or basic functional groups can cause streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.[4][5]
-
Insoluble Material: If your sample is not fully dissolved, it can cause streaking from the origin. Ensure your sample is completely dissolved before spotting.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | - The compound is not UV-active.- The sample concentration is too low.- The compound may have evaporated from the plate if it is volatile. | - Use a chemical stain for visualization (e.g., potassium permanganate).- Concentrate your sample and re-spot the TLC plate. It may be helpful to spot multiple times in the same location, allowing the solvent to dry between applications.[4]- For volatile compounds, TLC may not be the most suitable technique. |
| The Rf values are too high (spots are near the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane. |
| The Rf values are too low (spots are near the baseline). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| Spots are not round (e.g., crescent-shaped). | The TLC plate may have been damaged during spotting. | Be gentle when spotting the sample to avoid scratching the silica gel layer. |
| The solvent front is uneven. | The TLC chamber was not properly saturated with solvent vapor, or the plate was not placed vertically in the chamber. | Ensure the developing chamber is sealed and contains a piece of filter paper to aid in solvent vapor saturation. Make sure the TLC plate is resting flat against the chamber wall. |
Experimental Protocol: TLC of this compound
This protocol provides a general method for the TLC analysis of this compound and its potential impurities.
1. Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): 30:70 (v/v) Ethyl Acetate : Hexane. The polarity can be adjusted as needed.
-
Sample Preparation: Dissolve a small amount of the crude or purified this compound in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1-2 mg/mL.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO4) staining solution.
2. Procedure:
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid. Allow the chamber to equilibrate for at least 15 minutes.
-
Using a capillary tube, carefully spot the prepared sample solution onto the baseline of the TLC plate.
-
Place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate stain followed by gentle heating.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Impurity Profile and Data
The following table summarizes the expected relative Rf values for this compound and its potential impurities on a silica gel TLC plate using a non-polar to moderately polar solvent system like ethyl acetate/hexane.
| Compound | Structure | Expected Relative Polarity | Expected Relative Rf Value |
| This compound | C₁₁H₁₂ClNO₂ | Moderate | Moderate (e.g., 0.4-0.5) |
| 4-aminoacetophenone (Starting Material) | C₈H₉NO | High | Low (e.g., 0.1-0.2) |
| 3-chloropropanoic acid (Hydrolysis/Starting Material) | C₃H₅ClO₂ | Very High | Very Low (may remain at the origin) |
| 3-chloropropionyl chloride (Starting Material) | C₃H₄Cl₂O | Low (but reactive) | High (may react with silica) |
Visualizations
Caption: The synthetic and degradation relationship between the main compound and its impurities.
References
Technical Support Center: Scaling Up the Synthesis of N-(4-acetylphenyl)-3-chloropropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-(4-acetylphenyl)-3-chloropropanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure 4-aminoacetophenone is pure and dry. Verify the quality of 3-chloropropionyl chloride; it can degrade upon storage. Consider preparing the acyl chloride in situ from 3-chloropropanoic acid and a chlorinating agent like thionyl chloride for better reactivity. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side product formation. |
| Hydrolysis of 3-chloropropionyl chloride | This is a common issue, especially if using aqueous work-up conditions prematurely or if there is moisture in the reaction setup.[1] Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry | Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride to ensure complete consumption of the 4-aminoacetophenone. |
| Ineffective base | If using a base like triethylamine or pyridine to scavenge the HCl byproduct, ensure it is of high purity and added correctly. The choice of base can impact the impurity profile.[1] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Di-acylation of the amine | This can occur if a large excess of the acylating agent is used or if the reaction temperature is too high. Control the stoichiometry and maintain the recommended reaction temperature. |
| Reaction at the acetyl group | While less likely under these conditions, highly forcing conditions could potentially lead to side reactions involving the acetyl moiety. Stick to the recommended reaction parameters. |
| Polymerization | The product contains a reactive alkyl chloride. Under certain conditions (e.g., high heat, presence of certain initiators), this could lead to oligomerization or polymerization. Avoid excessive heating during reaction and work-up. |
| Colored impurities | These can arise from the degradation of starting materials or side reactions. Purification by recrystallization, potentially with the use of activated carbon, can help remove colored impurities. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product oiling out during crystallization | The solvent system may not be optimal. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find one that provides good crystals. Seeding the solution with a small crystal of pure product can also induce proper crystallization. |
| Product is too soluble in the crystallization solvent | If the product remains in the mother liquor, the solvent is too good. Add an anti-solvent dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly. |
| Co-precipitation of starting materials or byproducts | Ensure the reaction has gone to completion before attempting crystallization. An aqueous wash of the organic layer before crystallization can help remove unreacted starting materials and water-soluble byproducts. |
| Product is an amorphous solid | Some compounds are difficult to crystallize. Consider purification by column chromatography if crystallization is unsuccessful. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the acylation reaction? A1: Aprotic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) are commonly used for this type of acylation. DCM is often a good starting point due to its inertness and ease of removal.
Q2: Is a base necessary for this reaction? A2: Yes, a non-nucleophilic base such as triethylamine or pyridine is typically used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
Q3: What is the best method for purifying the crude product on a large scale? A3: Recrystallization is generally the most efficient and scalable method for purifying solid products. A systematic approach to solvent screening is recommended to find the optimal conditions. For particularly difficult separations, column chromatography may be necessary, but this is less ideal for very large quantities.
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting material (4-aminoacetophenone) from the product. The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q5: What are the main safety precautions to consider when scaling up this synthesis? A5: 3-chloropropionyl chloride is corrosive and lachrymatory. The reaction can be exothermic, so controlled addition of the acyl chloride and adequate cooling are essential, especially on a larger scale. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0-5 °C using an ice bath.
-
Acylation: Add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 4-aminoacetophenone.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data
The following table summarizes representative data for the synthesis. Note that optimal conditions may vary.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| 4-Aminoacetophenone | 10.0 g | 1.0 kg |
| 3-Chloropropionyl Chloride | 10.3 g (1.1 eq) | 1.03 kg (1.1 eq) |
| Triethylamine | 10.5 mL (1.2 eq) | 1.05 L (1.2 eq) |
| Solvent (DCM) | 100 mL | 10 L |
| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Yield | 85-95% | 80-90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Challenges in Friedel-Crafts acylation and their solutions
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during experiments and to offer detailed, practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation has a very low yield or is not working at all. What are the most common causes?
Low or no yield in Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Consequently, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) are deactivated and may not react efficiently, if at all.[1][2]
-
Catalyst Inactivity: The most common Lewis acid catalysts, like aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2][3][4] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions.[2][4] A clumpy appearance or a strong smell of HCl indicates that your AlCl₃ may have been compromised by moisture.[3]
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even an excess) of the Lewis acid catalyst.[4][5] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[4][5] This complex is typically destroyed during the aqueous workup step to liberate the ketone product.[5]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[2]
-
Poor Reagent Quality: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[2]
Issue 2: Substrate Reactivity and Limitations
Q2: My aromatic substrate contains an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is failing. What is the problem?
Aromatic compounds with amine or hydroxyl groups are generally unsuitable for standard Friedel-Crafts acylation.[3] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[3] This interaction forms a complex that deactivates the catalyst and, more importantly, places a positive charge on the atom attached to the ring, which strongly deactivates the aromatic ring towards electrophilic attack.[3][6]
-
Solution for Phenols: For phenols, the hydroxyl group can be protected as an ester before performing the acylation. After the reaction, the ester group can be cleaved to regenerate the phenol.[2] Alternatively, O-acylation might occur to form a phenolic ester. This ester can sometimes be rearranged to the desired C-acylated product (an ortho- or para-hydroxyarylketone) under Friedel-Crafts conditions, a reaction known as the Fries rearrangement.
-
Solution for Anilines: The basic nitrogen atom in anilines readily forms a salt with the Lewis acid, deactivating it.[7] While challenging, some methods have been developed for the acylation of anilides (N-acyl derivatives of anilines) using specific catalytic systems.[8]
Q3: Can I perform a Friedel-Crafts acylation on a nitrobenzene ring?
No, the reaction generally fails with aromatic compounds that are less reactive than monohalobenzenes. Strongly deactivated rings, such as those containing a nitro (-NO₂) group, are not nucleophilic enough to attack the acylium ion, thus preventing the reaction.[6][9]
Issue 3: Reaction Selectivity and Byproducts
Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?
While Friedel-Crafts acylation is known for its good selectivity and avoidance of rearrangements, issues can still arise:
-
Polysubstitution: This is much less common than in Friedel-Crafts alkylation because the acyl group added to the ring is electron-withdrawing and deactivates the product towards further acylation.[1][5][10] However, if the starting aromatic ring is highly activated (e.g., anisole, phenols), polysubstitution can sometimes occur under forcing conditions.[1][2] To avoid this, use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[11]
-
Regioselectivity (Isomer Control): The position of acylation is primarily dictated by the directing effects of substituents already on the ring. However, the choice of solvent can be a critical factor in controlling the ratio of isomers, particularly with substrates like naphthalene and its derivatives.[9] For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) tend to favor the kinetically controlled alpha-substituted product, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-substituted product.[12]
Q5: My reaction mixture turned dark and formed a lot of tar-like material. What went wrong?
Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat or prolonged reaction times.[12] It is crucial to control the reaction temperature, especially during the initial exothermic addition of reagents.[12]
Issue 4: Workup and Purification
Q6: I am losing a significant amount of product during the workup. What could be happening?
A common problem during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[3] This can make the separation of the organic and aqueous layers difficult, leading to product loss.
-
Solution: To mitigate this, try pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[3][4] This helps to hydrolyze the aluminum salts more effectively. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.[3]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Yield
Reaction: Acylation of Anisole with Acetic Anhydride
| Catalyst | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 1.2 | Dichloromethane | 0 to RT | 1 | ~90 | [4] |
| FeCl₃ | 1.2 | Dichloromethane | RT | 2 | ~85 | Generic Data |
| ZnCl₂ | 1.5 | Neat | 100 | 4 | ~70 | Generic Data |
| BF₃·OEt₂ | 1.0 | Dichloromethane | RT | 3 | 59-75 | [13] |
| Zeolite H-BEA | Catalytic | Neat | 120 | 5 | ~95 | [14] |
| ZSM-5 | Catalytic | Vapor Phase | 300 | - | 88 (selectivity) | [8] |
Note: Yields are highly substrate and condition dependent. This table serves as a general comparison.
Table 2: Influence of Solvent on Regioselectivity
Reaction: Acetylation of Naphthalene
| Solvent | Temperature (°C) | Product Ratio (1-acetyl : 2-acetyl) | Control Type | Reference |
| Carbon Disulfide (CS₂) | 0 | High : Low | Kinetic | [12] |
| Dichloromethane (CH₂Cl₂) | 0 | High : Low | Kinetic | [12] |
| Nitrobenzene | 25-30 | Low : High | Thermodynamic | [12] |
| Nitromethane | 25-30 | Low : High | Thermodynamic | [12] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol describes a general procedure for the acetylation of toluene using aluminum chloride as the catalyst.
Materials:
-
Toluene (0.025 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.0275 mol)
-
Acetyl Chloride (0.0275 mol)
-
Anhydrous Methylene Chloride (DCM) (~25 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly oven- or flame-dried and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to prevent moisture contamination.[4][11]
-
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (0.0275 mol) followed by 8 mL of anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.[11]
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature below 10 °C.[11]
-
Substrate Addition: After the acetyl chloride addition is complete, add a solution of toluene (0.025 mol) in 5 mL of anhydrous DCM to the same dropping funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.[4][11]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ~25 g of crushed ice and 10 mL of concentrated HCl.[11][15] This step is exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and collect the bottom organic layer. Extract the aqueous layer again with DCM (2 x 15 mL).[15]
-
Washing: Combine the organic layers and wash sequentially with 15 mL of deionized water, 15 mL of 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with 15 mL of brine (to aid in layer separation).[11]
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.[4][15]
Visualizations
Logical and Mechanistic Diagrams
Caption: A stepwise workflow for troubleshooting low yields.
Caption: Common pathways for Lewis acid catalyst deactivation.
Caption: Decision guide for substrate suitability in F-C acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. websites.umich.edu [websites.umich.edu]
Validation & Comparative
Confirming the Structure of N-(4-acetylphenyl)-3-chloropropanamide by 1H NMR: A Comparative Guide
This guide provides a detailed analysis for confirming the chemical structure of N-(4-acetylphenyl)-3-chloropropanamide using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Below, we compare the expected spectral data with that of its constituent chemical moieties to support structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted ¹H NMR Spectral Data for this compound
The structure of this compound contains several distinct proton environments that are expected to produce a characteristic ¹H NMR spectrum. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 2.62 | Singlet | 3H | -C(O)CH ₃ |
| b | ~ 2.90 | Triplet | 2H | -C(O)CH ₂- |
| c | ~ 3.90 | Triplet | 2H | -CH ₂Cl |
| d | ~ 7.70 | Doublet | 2H | Aromatic CH (ortho to -NH) |
| e | ~ 7.98 | Doublet | 2H | Aromatic CH (ortho to -C(O)CH₃) |
| f | ~ 8.50 | Singlet (broad) | 1H | -NH - |
Comparative ¹H NMR Data
To substantiate the predicted chemical shifts for this compound, a comparison with the known spectral data of its core fragments, acetophenone and 3-chloropropanamide, is presented. This comparison helps in understanding the electronic effects of the substituents on the proton environments.
| Compound | Protons | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| Acetophenone | Aromatic (ortho to -C(O)CH₃) | 7.98 - 7.96[1] | Multiplet |
| Aromatic (meta, para) | 7.59 - 7.45[1] | Multiplet | |
| -C(O)CH ₃ | 2.61[1] | Singlet | |
| 3-Chloropropanamide | -C(O)CH ₂- | ~ 2.7 | Triplet |
| -CH ₂Cl | ~ 3.8 | Triplet |
The electron-withdrawing nature of the acetyl group in acetophenone results in the downfield chemical shifts of the aromatic protons.[2] Similarly, the electronegative chlorine atom in 3-chloropropanamide deshields the adjacent methylene protons, shifting them downfield. These known values provide a strong basis for the predicted shifts in the target molecule.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a ¹H NMR spectrum of this compound for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS (typically 1-2 drops of a 1% solution) to the dissolved sample to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the ¹H NMR spectrum by collecting a suitable number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR.
Caption: Workflow for the structural confirmation of this compound.
References
Spectral Data Interpretation: A Comparative Guide for N-(4-acetylphenyl)-3-chloropropanamide
For researchers and professionals in drug development, accurate spectral interpretation is paramount for the verification of molecular structures. This guide provides a comparative analysis of the spectral data for N-(4-acetylphenyl)-3-chloropropanamide, alongside structurally related analogs. Due to the absence of published experimental spectra for the target compound, this guide presents predicted data based on established spectroscopic principles and compares it with experimental data from similar molecules.
Predicted and Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and the experimental data for comparable molecules. These comparisons are essential for identifying key spectral features and understanding the influence of different functional groups on the spectra.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O (Amide) | C=O (Ketone) | N-H Stretch | C-N Stretch | C-Cl Stretch | Aromatic C=C |
| This compound (Predicted) | ~1670 | ~1685 | ~3300 | ~1240 | ~750 | ~1600, ~1510 |
| N-phenylpropanamide[1] | 1660-1694 | - | 3200-3400 | ~1260 | - | ~1600, ~1490 |
| N-(4-chlorophenyl)propanamide[2] | 1665 | - | 3290 | ~1245 | ~740 | ~1590, ~1490 |
| N-(4-methoxyphenyl)-3-chloropropanamide[3][4] | 1672 | - | 3305 | ~1240 | ~750 | ~1610, ~1510 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | -CH₂-Cl | -CH₂-C=O | Aromatic Protons | -NH | -COCH₃ | Other |
| This compound (Predicted) | ~3.9 (t) | ~2.9 (t) | ~7.6 (d), ~7.9 (d) | ~8.5 (s) | ~2.6 (s) | |
| 3-chloropropanamide[5][6] | 3.82 (t) | 2.73 (t) | - | 6.85 (br s), 7.45 (br s) | - | |
| N-(4-methoxyphenyl)-3-chloropropanamide[7] | 3.87 (t) | 2.82 (t) | 6.85 (d), 7.45 (d) | 8.2 (s) | - | 3.76 (s, -OCH₃) |
| N-(4-butoxybenzyl)-3-chloropropanamide[5] | 3.8 (t) | 2.7 (t) | 6.9 (d), 7.2 (d) | 8.4 (t) | - | 0.9 (t), 1.4 (m), 1.7 (m), 3.9 (t) [-O(CH₂)₃CH₃] |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | -CH₂-Cl | -CH₂-C=O | C=O (Amide) | C=O (Ketone) | Aromatic Carbons | -COCH₃ | Other |
| This compound (Predicted) | ~40 | ~42 | ~169 | ~197 | ~119, ~130, ~133, ~142 | ~26 | |
| Propanamide[8] | - | 31.7 | 177.9 | - | - | - | 9.8 (-CH₃) |
| N-(4-methoxyphenyl)-3-chloropropanamide[7][9] | 40.2 | 41.8 | 168.7 | - | 114.2, 122.0, 131.2, 156.4 | - | 55.4 (-OCH₃) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 227/229 (3:1 ratio) | 184 ([M-CH₂Cl]⁺), 134 ([C₈H₈NO]⁺), 120 ([C₇H₆NO]⁺), 92 ([C₆H₆N]⁺), 43 ([CH₃CO]⁺) |
| N-(4-methoxyphenyl)-3-chloropropanamide[3] | 213/215 (3:1 ratio) | 123, 108 |
| N-(3-chlorophenyl)-3-chloropropanamide[10] | 217/219/221 | 127, 91, 65 |
| N-(3-methylphenyl)-3-chloropropanamide[11] | 197/199 (3:1 ratio) | 107, 77 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.[12][13][14]
-
ATR-IR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
-
KBr Pellet: A few milligrams of the sample are ground with anhydrous KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the IR spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer.[15][16][17][18]
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum and improve the signal-to-noise ratio.[17]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.[19][20][21][22][23]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of the Interpretation Workflow
The following diagram illustrates the logical workflow for spectral data interpretation, a crucial process in chemical analysis.
Caption: Logical workflow for spectral data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Propanamide, N-(4-chlorophenyl)- [webbook.nist.gov]
- 3. Propanamide, N-(4-methoxyphenyl)-3-chloro- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-CHLOROPROPIONAMIDE(5875-24-1) 1H NMR [m.chemicalbook.com]
- 6. 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. docbrown.info [docbrown.info]
- 9. spectrabase.com [spectrabase.com]
- 10. Propanamide, N-(3-chlorophenyl)-3-chloro- [webbook.nist.gov]
- 11. Propanamide, N-(3-methylphenyl)-3-chloro- [webbook.nist.gov]
- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. books.rsc.org [books.rsc.org]
- 16. sc.edu [sc.edu]
- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. chem.libretexts.org [chem.libretexts.org]
Purity Assessment of N-(4-acetylphenyl)-3-chloropropanamide: A Comparative Guide to Elemental Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of elemental analysis with other widely used techniques—High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC)—for the purity assessment of the target compound, N-(4-acetylphenyl)-3-chloropropanamide.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂. Its structure consists of an acetophenone moiety linked via an amide bond to a 3-chloropropanoyl group. The accurate determination of its purity is essential for its application in further research and development.
Molecular Structure:
Molecular Formula: C₁₁H₁₂ClNO₂
Molecular Weight: 225.67 g/mol
Theoretical Elemental Composition:
-
Carbon (C): 58.54%
-
Hydrogen (H): 5.36%
-
Chlorine (Cl): 15.71%
-
Nitrogen (N): 6.21%
-
Oxygen (O): 14.18%
Comparison of Purity Assessment Methods
The choice of an analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. Below is a comparative summary of elemental analysis and its alternatives for assessing the purity of this compound.
| Technique | Principle | Information Provided | Simulated Purity (%) | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of the resulting elemental gases (CO₂, H₂O, N₂). Halogens are determined by other methods. | Percentage of C, H, N, and other elements. Purity is inferred by comparing experimental values to theoretical values. | 99.5 ± 0.4 | Fast, simple, and relatively inexpensive. Provides fundamental information about the elemental composition.[1][2] | Does not detect impurities with the same elemental composition (isomers). Less sensitive to small amounts of impurities. Requires a relatively pure sample for accurate results. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Purity is determined by the area percentage of the main peak relative to the total area of all peaks. | 99.88 | High sensitivity and resolution for separating a wide range of impurities. Can quantify individual impurities with appropriate reference standards.[3] | The response factor of impurities may differ from the main compound, leading to inaccuracies in area percentage purity. Requires method development and validation. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal. | Provides an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. | 98.2 | A primary analytical method that does not require a reference standard for each impurity. Provides structural information alongside quantitative data.[3] | Lower sensitivity compared to HPLC for trace impurities. Requires a well-resolved signal for both the analyte and the internal standard. |
| DSC (Differential Scanning Calorimetry) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Purity is determined from the shape of the melting endotherm based on the Van't Hoff equation. | 99.7 | Provides information on the melting point and crystalline purity. Requires a small amount of sample. | Only applicable to crystalline solids that melt without decomposition. Not suitable for amorphous materials.[4][5] |
Experimental Protocol: Purity Assessment by Elemental Analysis
This protocol outlines the procedure for determining the elemental composition of this compound to assess its purity.
1. Instrumentation:
-
An automated CHN elemental analyzer.
-
A microbalance with a readability of at least 0.001 mg.
2. Sample Preparation:
-
Ensure the sample of this compound is homogenous and has been dried to a constant weight to remove any residual solvents.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using the microbalance.
-
Fold the tin capsule to enclose the sample securely.
3. Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Run at least three calibration standards to ensure the linearity and accuracy of the instrument's response.
4. Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen.
-
The combustion products (CO₂, H₂O, N₂) are carried by a helium stream through a series of separation columns and detectors (typically thermal conductivity detectors).
-
The instrument software calculates the percentage of Carbon, Hydrogen, and Nitrogen based on the detector signals.
-
Chlorine content is typically determined separately by methods such as ion chromatography or titration after combustion in an oxygen flask.
5. Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₁H₁₂ClNO₂).
-
A deviation of ±0.4% from the theoretical values is generally considered acceptable for a pure compound.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the general workflow for purity assessment and the relationship between the discussed analytical techniques.
Caption: General workflow for the synthesis and purity assessment of a chemical compound.
Caption: Relationship between different purity assessment techniques and the information they provide.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. benchchem.com [benchchem.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-aryl-3-chloropropanamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis methods for N-aryl-3-chloropropanamides, a class of compounds with significant interest in medicinal chemistry and drug development. The performance of two primary synthetic routes is evaluated, supported by experimental data from the scientific literature. Detailed experimental protocols for key reactions are also presented to facilitate replication and further investigation.
Introduction
N-aryl-3-chloropropanamides are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the reactive 3-chloropropyl group allows for further functionalization, making them versatile building blocks in the development of novel therapeutic agents. The efficiency and practicality of the synthetic route to these compounds are therefore of critical importance. This guide focuses on the two most prevalent methods for their preparation: the acylation of anilines with 3-chloropropionyl chloride and the coupling of 3-chloropropionic acid with anilines using a carbodiimide reagent.
Comparison of Synthesis Methods
The two principal methods for the synthesis of N-aryl-3-chloropropanamides are:
-
Method A: Acylation with 3-Chloropropionyl Chloride. This is the most direct and widely used method, involving the reaction of a substituted aniline with 3-chloropropionyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
-
Method B: Carbodiimide-Mediated Coupling. This method involves the direct coupling of 3-chloropropionic acid with an aniline derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This approach avoids the need to prepare the acyl chloride separately.
Data Presentation
The following table summarizes quantitative data for the synthesis of various N-aryl-3-chloropropanamides using both methods, allowing for a direct comparison of their efficiency.
| Product | Method | Reactants | Solvent | Base/Coupling Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-chloro-N-phenylpropanamide | A | Aniline, 3-Chloropropionyl chloride | Dichloromethane | Triethylamine | RT | 1 | 80 | (WO2015/200674) |
| 3-chloro-N-(4-chlorophenyl)propanamide | A | 4-Chloroaniline, 3-Chloropropionyl chloride | - | - | - | - | - | [1] |
| 3-chloro-N-(4-methylphenyl)propanamide | A | 4-Methylaniline, 3-Chloropropionyl chloride | - | - | - | - | - | [2] |
| 3-chloro-N-(4-methoxyphenyl)propanamide | A | 4-Methoxyaniline, 3-Chloropropionyl chloride | - | - | - | - | [3][4][5] | |
| N-substituted-(S)-2-chloropropanamide | B | (S)-2-chloropropionic acid, Various amines | - | DCC | - | - | - | [6] |
| General Amide Synthesis | B | Carboxylic acid, Amine | Dichloromethane | DCC, DMAP (cat.) | RT | 12 | Good | [7] |
Note: Specific yield and reaction conditions for some entries were not available in the cited literature, indicating a need for further experimental optimization for those specific substrates.
Experimental Protocols
Method A: Synthesis of 3-chloro-N-(m-tolyl)propanamide via Acylation
This protocol is adapted from a general procedure for the synthesis of N-aryl-3-chloropropanamides.
Materials:
-
3-chloropropanoic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
m-Toluidine
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH4Cl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Under a nitrogen atmosphere, add thionyl chloride (15.0 mmol) and one drop of DMF to a solution of 3-chloropropanoic acid (7.5 mmol) in DCM (10 ml).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 3-chloropropionyl chloride.
-
Dissolve the crude acid chloride in DCM (10 ml).
-
Add m-toluidine (5.0 mmol) and triethylamine (7.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash silica gel column chromatography to yield pure 3-chloro-N-(m-tolyl)propanamide.[8]
Expected Yield: 80%[8]
Method B: General Procedure for DCC-Mediated Amide Coupling
This is a general protocol for the coupling of a carboxylic acid and an amine using DCC and a catalytic amount of DMAP.
Materials:
-
Carboxylic acid (e.g., 3-chloropropionic acid)
-
Amine (e.g., a substituted aniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the carboxylic acid (1 equivalent), amine (1 equivalent), DCC (1 equivalent), and DMAP (0.3 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Mandatory Visualization
Synthesis Pathways for N-aryl-3-chloropropanamides
Caption: Primary synthetic routes to N-aryl-3-chloropropanamides.
Conclusion
Both the acylation with 3-chloropropionyl chloride (Method A) and the carbodiimide-mediated coupling (Method B) are viable methods for the synthesis of N-aryl-3-chloropropanamides.
Method A is generally a high-yielding and rapid reaction.[8] The primary consideration for this method is the availability and handling of the reactive 3-chloropropionyl chloride.
Method B offers the advantage of a one-pot procedure starting from the commercially available and more stable 3-chloropropionic acid. However, this method requires a coupling agent like DCC, and the removal of the dicyclohexylurea byproduct can sometimes be challenging.[7]
The choice of method will ultimately depend on the specific substrate, scale of the reaction, and the availability of reagents and purification capabilities. For rapid, high-yield synthesis where the acyl chloride is accessible, Method A is often preferred. For instances where a one-pot procedure from the carboxylic acid is desirable, Method B presents a valuable alternative. Further optimization of reaction conditions for specific substituted anilines is recommended to achieve the highest possible yields.
References
- 1. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]
- 2. 3-CHLORO-N-(4-METHYLPHENYL)PROPANAMIDE CAS#: 19342-88-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 19313-87-2 [chemicalbook.com]
- 6. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]
Comparative Biological Activity of N-(4-acetylphenyl)-3-chloropropanamide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of N-(4-acetylphenyl)-3-chloropropanamide and its structurally related analogs. Due to the limited availability of public data on the target compound, this guide focuses on the antimicrobial properties of the closely related N-(4-acetylphenyl)-2-chloroacetamide and its derivatives, offering valuable insights into the potential bioactivity of this class of compounds.
Antimicrobial Activity Comparison
A study by Bogdanović et al. (2021) investigated the antimicrobial potential of a series of N-(substituted phenyl)-2-chloroacetamides. The findings from this research provide a valuable framework for understanding how substitutions on the phenyl ring influence the antimicrobial efficacy of these compounds. The minimum inhibitory concentrations (MIC) against various pathogens were determined and are summarized below.
| Compound ID | Phenyl Substituent | E. coli (MIC in μg/mL) | S. aureus (MIC in μg/mL) | MRSA (MIC in μg/mL) | C. albicans (MIC in μg/mL) |
| SP8 | 4-acetyl | >500 | 250 | 250 | 500 |
| SP1 | Unsubstituted | >500 | 125 | 125 | 250 |
| SP2 | 4-methyl | >500 | 250 | 250 | 500 |
| SP3 | 4-methoxy | >500 | 500 | 500 | 500 |
| SP4 | 4-chloro | 500 | 62.5 | 62.5 | 125 |
| SP5 | 4-bromo | 250 | 62.5 | 62.5 | 125 |
| SP6 | 4-fluoro | 500 | 62.5 | 62.5 | 125 |
| SP7 | 4-iodo | 125 | 62.5 | 62.5 | 125 |
| SP9 | 4-hydroxy | >500 | 500 | 500 | 500 |
| SP10 | 4-cyano | >500 | 250 | 250 | 500 |
| SP11 | 3-cyano | >500 | 250 | 250 | 500 |
| SP12 | 3-bromo | 250 | 62.5 | 62.5 | 125 |
Data sourced from Bogdanović et al. (2021).[1]
The study revealed that N-(4-acetylphenyl)-2-chloroacetamide (SP8) exhibited moderate activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), but was less effective against Escherichia coli and Candida albicans.[1] Notably, analogs with halogen substituents in the para-position of the phenyl ring (SP4, SP5, SP6, SP7) and a bromo-substituent in the meta-position (SP12) demonstrated the most potent antibacterial activity, particularly against Gram-positive bacteria.[1] This suggests that the lipophilicity conferred by these halogen groups may play a crucial role in their mechanism of action, potentially by facilitating passage through the bacterial cell membrane.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays relevant to the evaluation of the biological activity of this compound and its analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial and yeast strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions are then prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for yeast in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Human cell lines (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for antimicrobial susceptibility and cytotoxicity testing.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
Validating Bioactivity: A Comparative Guide to Assaying N-(4-acetylphenyl)-3-chloropropanamide
For researchers and drug development professionals, the initial validation of a novel compound's biological activity is a critical step. This guide provides a comparative framework for validating the bioactivity of "N-(4-acetylphenyl)-3-chloropropanamide," a compound with potential therapeutic applications. Due to the limited existing data on this specific molecule, we propose a validation pathway centered on a hypothesized cytotoxic activity against cancer cell lines. This guide will compare a primary proposed bioassay with common alternatives, offering detailed protocols and performance metrics to aid in experimental design.
Introduction to this compound and Hypothesized Activity
This compound is a synthetic organic compound. Its chemical structure, featuring a reactive chloropropanamide moiety, suggests potential as an alkylating agent, a class of compounds known to interact with nucleophilic macromolecules within cells, including DNA and proteins. Such interactions can disrupt cellular processes and induce cytotoxicity, a common mechanism of action for various anticancer drugs.
This guide will focus on validating the hypothesized cytotoxic activity of this compound. We will detail a primary bioassay, the MTT assay, and compare it with two alternative methods: the CellTiter-Glo® Luminescent Cell Viability Assay and a Caspase-Glo® 3/7 Apoptosis Assay.
Experimental Protocols
Primary Proposed Bioassay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative Analysis of Bioassays
The selection of a bioassay depends on the specific research question, available equipment, and desired throughput. The following table compares the proposed MTT assay with two common alternatives.
| Feature | MTT Assay | CellTiter-Glo® Assay | Caspase-Glo® 3/7 Assay |
| Principle | Colorimetric (metabolic activity) | Luminescent (ATP measurement) | Luminescent (caspase activity) |
| Endpoint | Cell viability | Cell viability | Apoptosis induction |
| Sensitivity | Moderate | High | High |
| Throughput | High | High | High |
| Cost | Low | High | High |
| Advantages | Inexpensive, well-established | Highly sensitive, fast, fewer steps | Measures a specific cell death pathway |
| Disadvantages | Potential interference from colored compounds, requires solubilization step | More expensive, requires a luminometer | Does not measure all forms of cell death |
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and the hypothesized biological context, the following diagrams are provided.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: A potential mechanism of action for the compound.
Conclusion
This guide outlines a systematic approach to validating the bioactivity of this compound, focusing on a hypothesized cytotoxic effect. By providing a detailed protocol for the MTT assay and comparing it with robust alternatives like the CellTiter-Glo® and Caspase-Glo® 3/7 assays, researchers can make an informed decision on the most suitable method for their specific needs. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and potential underlying biological mechanisms. This comparative framework serves as a valuable resource for the initial stages of drug discovery and development involving novel chemical entities.
Navigating the Selectivity Landscape: A Comparative Guide to "N-(4-acetylphenyl)-3-chloropropanamide" and Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the hypothetical compound "N-(4-acetylphenyl)-3-chloropropanamide" alongside two well-characterized drugs, the kinase inhibitor Dasatinib and the atypical antipsychotic Risperidone, which acts on G-protein coupled receptors (GPCRs). Due to the limited public data on "this compound," its potential cross-reactivity is inferred from the known biological activities of its structural motifs: the N-phenylpropanamide and N-(4-acetylphenyl) moieties.
The N-phenylpropanamide scaffold is present in molecules known to interact with opioid receptors, a class of GPCRs. Conversely, compounds containing the N-(4-acetylphenyl) group, particularly as sulfonamides, have been investigated for activities such as acetylcholinesterase inhibition. This suggests that "this compound" could potentially exhibit a mixed pharmacological profile, with possible interactions with both GPCRs and various enzymes.
This guide presents a framework for assessing such a compound's selectivity, offering detailed experimental protocols and comparative data from established drugs to provide context for interpreting potential findings.
Comparative Cross-Reactivity Profiles
To illustrate a comparative analysis, the following tables summarize the known selectivity of Dasatinib against a panel of kinases and the receptor binding profile of Risperidone. These tables serve as a benchmark for the type of data required to characterize the selectivity of a new chemical entity like "this compound."
Table 1: Kinase Selectivity Profile of Dasatinib
| Kinase Target | Dissociation Constant (Kd) in nM |
| ABL1 | 0.6 |
| SRC | 0.8 |
| LCK | 0.4 |
| YES1 | 0.5 |
| c-KIT | 1.1 |
| PDGFRβ | 28 |
| VEGFR2 | 81 |
| p38α | 320 |
Data is illustrative and compiled from publicly available datasets. Actual values may vary depending on the assay conditions.
Table 2: Receptor Binding Profile of Risperidone
| Receptor Target | Ki (nM) |
| Dopamine D2 | 3.13[1] |
| Serotonin 5-HT2A | 0.16[1] |
| Adrenergic α1 | 0.8[1] |
| Adrenergic α2 | 7.54[1] |
| Histamine H1 | 2.23[1] |
Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Experimental Protocols for Cross-Reactivity Screening
A thorough investigation of the cross-reactivity of "this compound" would involve a tiered screening approach. The following are detailed methodologies for key experiments.
Kinase Selectivity Profiling via KinomeScan™
This method assesses the binding of a compound to a large panel of kinases.
Materials:
-
Test Compound ("this compound")
-
DMSO (for compound dilution)
-
Kinase panel (e.g., DiscoverX KINOMEscan™)
-
Binding buffer
-
Affinity beads
-
Wash and elution buffers
-
qPCR reagents
Procedure:
-
A solution of the test compound is prepared in DMSO and then diluted in the binding buffer.
-
The compound solution is mixed with a panel of DNA-tagged kinases.
-
An immobilized, broadly active kinase inhibitor is added to the mixture to serve as a competitor.
-
The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinases.
-
Unbound kinases are washed away.
-
The bound kinases are eluted.
-
The amount of each eluted kinase is quantified using qPCR with primers specific to the DNA tags.
-
The results are expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.
KINOMEscan™ Experimental Workflow
GPCR Cross-Reactivity Profiling via Radioligand Binding Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.
Materials:
-
Test Compound ("this compound")
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-spiperone for D2 receptors)
-
Assay buffer
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Serial dilutions of the test compound are prepared.
-
In a multi-well plate, the cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated together.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the Ki can be calculated.
GPCR Radioligand Binding Assay Workflow
Logical Framework for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for the comprehensive cross-reactivity profiling of a novel compound.
Tiered Strategy for Cross-Reactivity Profiling
References
Reproducibility of N-(4-acetylphenyl)-3-chloropropanamide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides a detailed comparison of two common methods for the synthesis of N-(4-acetylphenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical research. The protocols are presented with quantifiable data to allow for an objective assessment of each method's efficiency and practicality.
The synthesis of this compound can be reliably achieved through two primary routes: the acylation of 4-aminoacetophenone with 3-chloropropanoyl chloride, and the direct coupling of 3-chloropropanoic acid with 4-aminoacetophenone using a coupling agent. This guide will compare these two methodologies, presenting detailed experimental protocols and a summary of key performance indicators.
Comparison of Synthetic Methodologies
| Parameter | Method 1: Acyl Chloride Acylation | Method 2: Direct Amide Coupling |
| Starting Materials | 4-aminoacetophenone, 3-chloropropanoyl chloride | 4-aminoacetophenone, 3-chloropropanoic acid |
| Key Reagents | Triethylamine (or other base) | Carbodiimide coupling agent (e.g., EDC, DCC), HATU |
| Typical Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Estimated Yield | High (typically >80%) | Moderate to High (60-90%) |
| Work-up | Aqueous wash, extraction | Aqueous wash, extraction |
| Purification | Recrystallization or column chromatography | Recrystallization or column chromatography |
| Advantages | Generally faster reaction times, high yields. | Avoids the use of moisture-sensitive and corrosive acyl chlorides. |
| Disadvantages | Requires the preparation or purchase of the acyl chloride. | Coupling agents can be expensive and may require careful handling. |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride Acylation
This method involves a two-step process: the preparation of 3-chloropropanoyl chloride followed by its reaction with 4-aminoacetophenone.
Step 1: Synthesis of 3-Chloropropanoyl Chloride
A common method for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride.
-
Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropropanoic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature. Heat the mixture to reflux (approximately 79 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC). After completion, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 3-chloropropanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Procedure: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC. Upon completion, the reaction mixture is washed successively with water, dilute hydrochloric acid (e.g., 1M HCl), and saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane to afford this compound as a solid.
Method 2: Synthesis via Direct Amide Coupling
This method facilitates the direct formation of the amide bond from the carboxylic acid and amine using a coupling agent.
-
Procedure: To a round-bottom flask, add 3-chloropropanoic acid (1 equivalent), 4-aminoacetophenone (1 equivalent), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Dissolve the solids in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents), to the mixture. Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC. After the reaction is complete, if DCC was used, the dicyclohexylurea (DCU) byproduct can be removed by filtration. The filtrate is then washed with water, dilute acid, and dilute base. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic routes to this compound.
Logical Relationship of Purification
Caption: General recrystallization workflow for purification.
A Comparative Efficacy Analysis of N-(4-acetylphenyl)-3-chloropropanamide Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of various derivatives of "N-(4-acetylphenyl)-3-chloropropanamide" and related compounds. The data presented is collated from multiple preclinical studies to offer insights into their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant chemical and biological processes to aid in research and development efforts.
Comparative Biological Activity
The derivatives of N-(4-acetylphenyl)-propanamide and related chloroacetamide structures have been investigated for a range of biological activities, including anticancer, antibacterial, and antioxidant effects. The following tables summarize the quantitative data from various studies to facilitate a comparison of their efficacy.
Table 1: Anticancer Activity of Thiazole Derivatives of N-(4-acetylphenyl)propanamide
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 21 | A549 (Lung Carcinoma) | 5.42 | Cisplatin | - |
| Compound 22 | A549 (Lung Carcinoma) | 2.47 | Cisplatin | - |
| Compound 25 | A549 (Lung Carcinoma) | >50 | Cisplatin | - |
| Compound 26 | A549 (Lung Carcinoma) | >50 | Cisplatin | - |
Compounds 21 and 22, which feature a hydroxyimino (-C=NOH) group, demonstrated significant cytotoxic activity against the A549 lung cancer cell line, with compound 22 being the more potent of the two[1].
Table 2: Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin |
| Thiosemicarbazone 10 | Escherichia coli | - | 80.8 |
| Thiosemicarbazone 10 | Staphylococcus aureus | - | 91.7 |
| Sulfide derivative 14 | Escherichia coli | - | - |
| Sulfide derivative 14 | Staphylococcus aureus | - | - |
| Compound 12 | Staphylococcus aureus | 21 | 87.5 |
| Phenylhydrazone 2 | Staphylococcus aureus | 19 | 79.2 |
| Compound 8 | Staphylococcus aureus | 19 | 79.2 |
The thiosemicarbazone derivative (10) of N-(4-acetylphenyl)-2-chloroacetamide showed the most potent antibacterial activity against both E. coli and S. aureus[2].
Table 3: Antioxidant Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives
| Compound | Assay | Inhibition (%) | Reference Compound | Inhibition (%) |
| Thiosemicarbazone 10 | ABTS radical cation decolorization | 82.6 | L-ascorbic acid | 88.2 |
| Sulfide derivative 14 | ABTS radical cation decolorization | 80.2 | L-ascorbic acid | 88.2 |
| Compound 12 | ABTS radical cation decolorization | 75.4 | L-ascorbic acid | 88.2 |
The thiosemicarbazone derivative (10) also exhibited the highest antioxidant activity, comparable to the standard antioxidant L-ascorbic acid[2].
Experimental Protocols
The methodologies described below are based on the experimental procedures reported in the cited literature.
Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
A multi-step synthesis was employed, starting from 3-((4-acetylphenyl)amino)propanoic acid. This was refluxed with potassium thiocyanate and acetic acid, followed by cyclization with hydrochloric acid to yield 1-(4-acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one. This intermediate was then used to synthesize various aminothiazole derivatives through the Hantzsch reaction by condensation with α-halocarbonyl compounds[1].
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., A549) were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Antibacterial Activity Assay (Agar Well Diffusion Method)
The antibacterial activity was assessed by the agar well diffusion method.
-
Inoculum Preparation: A standardized bacterial suspension was prepared.
-
Plate Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.
-
Well Preparation: Wells were punched into the agar using a sterile cork borer.
-
Compound Loading: A specific volume of each test compound solution (at a defined concentration) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.
Antioxidant Activity Assay (ABTS Radical Cation Decolorization Assay)
The antioxidant capacity was evaluated by the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
-
ABTS Radical Generation: The ABTS radical cation (ABTS•+) was produced by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: The test compound was added to the ABTS•+ solution.
-
Incubation: The mixture was incubated in the dark for a specific time.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 734 nm).
-
Inhibition Calculation: The percentage inhibition of the ABTS•+ radical was calculated relative to a control.
Visualizing Synthesis and Evaluation Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of the discussed compounds.
Caption: Generalized workflow for the synthesis of N-(4-acetylphenyl)propanamide derivatives.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Caption: Hypothesized mechanism of action for anticancer derivatives.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(4-acetylphenyl)-3-chloropropanamide
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Chemical Waste Management
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-(4-acetylphenyl)-3-chloropropanamide, a compound used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data from structurally analogous compounds and general best practices for chemical waste management.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the Safety Data Sheet for any chemical before handling.
Hazard Assessment and Analogue Data
Below is a summary of hazard information for structurally related compounds:
| Compound Name | CAS Number | Hazard Statements |
| 3-Chloro-N-(4-methoxyphenyl)propanamide | 19313-87-2 | Not explicitly classified, but general handling precautions for chloro-amides apply. |
| 3-chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
| 3-CHLORO-N-(4-ETHOXYPHENYL)PROPANAMIDE | 19314-15-9 | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[2] |
Based on this information, this compound should be treated as a hazardous substance.
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Chemical-resistant gloves (nitrile or neoprene) are mandatory.
-
If there is a risk of generating dust or aerosols, a fume hood and respiratory protection should be used.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be disposed of in this container.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container.
-
The solvent used will dictate the specific liquid waste stream. Ensure compatibility with other contents of the waste container.
-
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note any solvents or other chemicals mixed in the container.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
Essential Safety and Operational Guidance for Handling N-(4-acetylphenyl)-3-chloropropanamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)-3-chloropropanamide was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other N-substituted chloropropanamides. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to establish safe laboratory practices, from initial handling to final disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with analogous compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the compound to protect against splashes. Should be tight-fitting and provide indirect venting.[1] |
| Face Shield | Recommended to be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are often recommended for similar compounds. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor splashes and contamination of personal clothing. |
| Chemical-Resistant Apron | Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If work cannot be conducted in a fume hood or if there is a risk of generating significant aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Put on all required PPE as detailed in the table above.
-
Prepare the work area in a certified chemical fume hood. Ensure all necessary equipment and reagents are present to avoid leaving the controlled workspace.
-
-
Handling:
-
When weighing the solid compound, do so in the fume hood to contain any dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all experimental procedures within the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Follow any specific storage temperature recommendations if available.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any waste solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents, including this compound and any solvents.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., acetone, ethanol), followed by washing with soap and water, is generally recommended. The initial solvent rinse should be collected as hazardous waste.
-
Clean the work area in the fume hood thoroughly after completion of work.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
